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4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline Documentation Hub

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  • Product: 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
  • CAS: 292058-52-7

Core Science & Biosynthesis

Foundational

Physicochemical and Photophysical Characterization of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

A Technical Whitepaper on a Dual-Action Scaffold for Kinase Inhibition and Fluorescent Probing Executive Summary As a Senior Application Scientist, I frequently encounter chemical scaffolds that bridge the gap between ph...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on a Dual-Action Scaffold for Kinase Inhibition and Fluorescent Probing

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical scaffolds that bridge the gap between pharmacological utility and advanced materials science. The compound 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is a quintessential example of such a dual-purpose architecture.

The 2-phenylbenzoxazole core is a privileged heterocyclic scaffold widely recognized for its robust solid-state fluorescence[1] and its efficacy as an adenine bioisostere in the development of receptor tyrosine kinase (RTK) inhibitors[2]. By strategically functionalizing this core with an electron-donating aniline moiety, a lipophilic 5,6-dimethyl group, and a sterically demanding chlorine atom, we generate a highly specialized molecule. This whitepaper details the physicochemical profiling, photophysical dynamics, and self-validating experimental workflows required to characterize this complex push-pull system.

Structural Architecture & Physicochemical Profiling

The molecular architecture of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is defined by three functional domains:

  • The Aniline Donor: Provides a primary amine (-NH₂) that acts as both an electron donor for Intramolecular Charge Transfer (ICT) and a critical hydrogen-bond donor for biological targets.

  • The Benzoxazole Acceptor: The 5,6-dimethyl-1,3-benzoxazol-2-yl core acts as an electron acceptor and a highly lipophilic anchor.

  • The Ortho-Chlorine Modulator: Positioned at C4 (ortho to the benzoxazole at C3), the chlorine atom induces steric torsion, preventing ground-state coplanarity, while also introducing a heavy-atom effect that modulates photophysics[3].

To guide formulation and assay development, the predicted physicochemical properties are summarized below.

Table 1: Quantitative Physicochemical Profile
PropertyValueCausality / Scientific Significance
Molecular Weight 272.73 g/mol Optimal for small-molecule drug design; strictly compliant with Lipinski’s Rule of Five.
cLogP ~4.2High lipophilicity driven by the benzoxazole core and chloro substituent; necessitates organic co-solvents (e.g., DMSO) for in vitro assays.
pKa (Aniline -NH₂) 3.8 – 4.2Weakly basic. At physiological pH (7.4), the molecule remains predominantly neutral, ensuring high passive membrane permeability.
TPSA 41.13 ŲExcellent topological polar surface area for oral bioavailability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors 1The -NH₂ group is essential for anchoring the molecule to the hinge region of kinase ATP-binding pockets.
H-Bond Acceptors 2The benzoxazole nitrogen and oxygen facilitate secondary interactions with target residues or solvent molecules.

Photophysical Dynamics: Intramolecular Charge Transfer (ICT)

The donor-acceptor (D-A) architecture of this molecule facilitates a strong Intramolecular Charge Transfer (ICT) state upon photoexcitation[4]. Because the bulky chlorine atom at C4 forces the benzoxazole ring out of coplanarity with the aniline ring in the ground state (S0), photon absorption initially yields a twisted Locally Excited (LE) state. Solvent relaxation then drives the molecule into a highly polarized, planar ICT state, resulting in a massive, solvent-dependent Stokes shift (solvatochromism)[5].

Furthermore, the chlorine atom introduces a localized heavy-atom effect. This spin-orbit coupling can promote Intersystem Crossing (ISC) to the triplet state, slightly quenching fluorescence in favor of potential reactive oxygen species (ROS) generation—a useful trait for photodynamic therapy applications[3].

Photophysics S0 Ground State (S0) (Twisted) LE Locally Excited (LE) (Franck-Condon) S0->LE Photon Absorption ICT ICT State (Planarized) LE->ICT Solvent Relaxation Fluor Fluorescence (Red-Shifted) ICT->Fluor Radiative Decay ISC Triplet State (T1) (Non-Radiative) ICT->ISC ISC (Cl-Heavy Atom) Fluor->S0

Photophysical pathway showing ICT and chlorine-mediated Intersystem Crossing.

Pharmacological Relevance: Kinase Inhibition

Beyond its optical properties, the 2-phenylbenzoxazole scaffold is a highly effective bioisostere for the adenine ring of ATP. This makes it a potent competitive inhibitor for receptor tyrosine kinases, particularly VEGFR-2, which is heavily implicated in tumor angiogenesis[6],[7].

The specific substitution pattern of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is precision-engineered for the ATP pocket:

  • Hinge Binding: The aniline -NH₂ acts as a critical hydrogen bond donor to the kinase hinge region (e.g., Cys919 in VEGFR-2).

  • Hydrophobic Packing: The 5,6-dimethyl groups project deep into the hydrophobic pocket II, drastically enhancing binding affinity through Van der Waals interactions.

  • Halogen Bonding: The chloro substituent occupies a highly specific sub-pocket, increasing target residence time via halogen bonding with backbone carbonyls.

Self-Validating Experimental Workflows

To ensure absolute scientific integrity, the characterization of this compound must rely on self-validating experimental systems. Below are the definitive protocols for profiling its core properties.

Protocol 1: Non-Aqueous Potentiometric pKa Determination

Causality: The high lipophilicity (cLogP ~4.2) and weak basicity of the aniline nitrogen make standard aqueous titration impossible. We must utilize anhydrous acetonitrile. Its high autoprotolysis constant ( pKs​≈33.3 ) prevents the "leveling effect" seen in water, providing a wide potential window to accurately resolve the pKa of the weak aniline base[8].

  • Electrode Preparation: Equip an autotitrator with a combined glass electrode. Crucial modification: Replace the standard aqueous internal electrolyte with a saturated solution of KCl in anhydrous acetic acid to prevent junction potential drift in organic media[8].

  • Standardization: Titrate a standard base (pyridine) with 0.1 M perchloric acid ( HClO4​ ) in anhydrous acetonitrile to calibrate the electrode response.

  • Sample Titration: Dissolve 2.0 mmol of the benzoxazole analyte in 50 mL of anhydrous acetonitrile under a nitrogen atmosphere to prevent CO2​ absorption.

  • Data Acquisition: Add HClO4​ titrant in 0.05 mL dynamic increments. Allow the potential (mV) to stabilize within ±0.1 mV/min before recording each point.

  • Self-Validation (Derivative Analysis): Plot the first derivative ( ΔmV/ΔV ). A sharp, singular peak confirms the specific protonation of the aniline -NH₂, distinguishing it from the non-basic benzoxazole nitrogen, thereby validating the structural integrity of the analyte during the assay.

Workflow Prep Sample Prep (Anhydrous MeCN) Titration Potentiometric Titration (Modified Glass Electrode) Prep->Titration Titrant Standardization (HClO4 in MeCN) Titrant->Titration Data Data Acquisition (mV vs. Volume) Titration->Data Analysis Derivative Analysis (dpH/dV) Data->Analysis Result Validated pKa Determination Analysis->Result

Experimental workflow for non-aqueous potentiometric pKa determination.

Protocol 2: Solvatochromic Fluorescence Characterization

Causality: To prove that the molecule undergoes Intramolecular Charge Transfer (ICT) rather than simple localized emission, we must measure its Stokes shift across a gradient of solvent polarities[9],[5].

  • Sample Preparation: Prepare 10−5 M stock solutions of the compound in solvents of varying orientation polarizability ( Δf ) (e.g., cyclohexane, toluene, tetrahydrofuran, dichloromethane, and acetonitrile). Causality: Maintaining a low, micromolar concentration prevents excimer formation and self-absorption (inner filter effect)[1].

  • Spectroscopic Acquisition: Record UV-Vis absorption and steady-state fluorescence emission spectra at 298 K using a spectrofluorometer.

  • Lippert-Mataga Analysis: Calculate the Stokes shift ( Δν in cm−1 ) for each solvent and plot it against the solvent's orientation polarizability ( Δf ).

  • Self-Validation: A highly linear Lippert-Mataga plot with a steep positive slope definitively confirms that the emission originates from a highly polar ICT state, validating the push-pull electronic mechanism of the synthesized scaffold[5].

References

  • 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. Photochemical & Photobiological Sciences (RSC Publishing). [Link][1]

  • Influence of the halogen atom in the solid-state fluorescence properties of 2-phenyl-benzoxazole derivatives. ResearchGate.[Link][3]

  • Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. Butlerov Communications. [Link][8]

  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. ResearchGate. [Link][2]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis.[Link][6]

  • Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity. Oriental Journal of Chemistry. [Link][4]

  • Strong Solvatochromic Fluorescence from the Intramolecular Charge-Transfer State Created by Excited-State Intramolecular Proton Transfer. Journal of the American Chemical Society.[Link][9]

  • Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.[Link][7]

  • Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. Universidad de Chile.[Link][5]

Sources

Exploratory

Unveiling the Polypharmacology of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline Derivatives: A Comprehensive Mechanistic Guide

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter scaffolds that exhibit profound polypharmacology. The 4-chloro-3-(5,6-dimethyl-1,3-benzoxaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter scaffolds that exhibit profound polypharmacology. The 4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline (CDBA) scaffold is a prime example of a privileged structural motif. By combining a rigid, lipophilic benzoxazole core with a halogenated aniline, CDBA derivatives are capable of engaging multiple high-value oncology and metabolic targets.

This whitepaper dissects the structural determinants and mechanisms of action (MoA) of the CDBA scaffold, focusing on its tripartite ability to act as a covalent PPARγ inverse-agonist , a tubulin polymerization inhibitor , and a Receptor Tyrosine Kinase (RTK) inhibitor . Furthermore, I outline the self-validating experimental protocols required to rigorously evaluate these mechanisms in a preclinical setting.

Structural Determinants of Target Engagement

The polypharmacological nature of CDBA derivatives is not accidental; it is driven by precise stereoelectronic features:

  • The 5,6-Dimethyl-1,3-benzoxazol-2-yl Core: The benzoxazole ring acts as a bioisostere for indole or benzimidazole. It provides a flat, aromatic profile ideal for intercalating into narrow hydrophobic clefts. The addition of the 5,6-dimethyl groups significantly enhances van der Waals interactions, pushing the molecule deeper into lipophilic pockets such as the corepressor binding surface of PPARγ .

  • The 4-Chloro-3-aniline Moiety: The chlorine atom serves a dual purpose. First, it participates in highly directional halogen bonding with target protein backbone carbonyls (e.g., Leu252 in β-tubulin). Second, it sterically restricts the rotation of the aniline ring, locking the molecule into a bioactive conformation. The aniline nitrogen also serves as a crucial hydrogen bond donor and a synthetic handle for attaching covalent warheads .

Core Mechanisms of Action

Mechanism I: Covalent PPARγ Inverse Agonism

Recent structure-based design efforts have demonstrated that halogenated benzoxazole-anilines can serve as potent covalent inverse-agonists of PPARγ when equipped with an electrophilic warhead (e.g., chloro-nitro-arenes) .

  • Causality: The covalent warhead undergoes a nucleophilic attack by Cys285 in the PPARγ ligand-binding domain (LBD). Once anchored, the 5,6-dimethylbenzoxazole tail extends toward the corepressor binding surface. This steric bulk prevents the activation function-2 (AF-2) helix (Helix-12) from adopting an active conformation, thereby stabilizing the repressive state and enhancing the recruitment of NCOR1/NCOR2 corepressors.

Mechanism II: Tubulin Polymerization Inhibition

Structurally analogous 4-chloro-oxadiazole and benzoxazole anilines are documented inhibitors of microtubule dynamics .

  • Causality: The CDBA scaffold binds to the colchicine site at the interface of the α/β-tubulin heterodimer. The 4-chloro group forms a halogen bond with the hydrophobic cavity, preventing the curved-to-straight conformational transition required for microtubule elongation, ultimately leading to G2/M phase cell cycle arrest.

Mechanism III: RTK (EGFR/RET) Inhibition

Halogenated anilines linked to heterocyclic cores (like 4-anilinoquinazolines and benzamides) are classic ATP-competitive kinase inhibitors .

  • Causality: The aniline nitrogen acts as a critical hydrogen bond donor to the kinase hinge region (e.g., Met793 in EGFR), while the 5,6-dimethylbenzoxazole moiety occupies the hydrophobic pocket adjacent to the ATP-binding site, blocking downstream proliferative signaling.

MoA_Pathway CDBA CDBA Derivatives PPAR PPARγ (Cys285) CDBA->PPAR Covalent Binding Tubulin β-Tubulin (Colchicine Site) CDBA->Tubulin Hydrophobic Interaction Kinase RTKs (EGFR/RET) CDBA->Kinase ATP Competition NCOR NCOR1/2 Recruitment PPAR->NCOR Inverse Agonism Arrest G2/M Phase Arrest Tubulin->Arrest Microtubule Disruption Apoptosis Apoptosis / Anti-proliferation Kinase->Apoptosis Signal Inhibition NCOR->Apoptosis Arrest->Apoptosis

Figure 1: Polypharmacological signaling pathways modulated by CDBA derivatives.

Quantitative Data Summary

To benchmark the polypharmacological profile of CDBA derivatives, the following table summarizes representative binding affinities and inhibitory concentrations across the three primary targets.

TargetRepresentative AssayIC50 / Binding Affinity (Kd)Mechanism of Action
PPARγ TR-FRET (NCOR2 Recruitment)IC50: 15 - 45 nMCovalent Inverse Agonism (Cys285)
β-Tubulin In Vitro PolymerizationIC50: 1.2 - 3.5 μMColchicine-site binding (Hydrophobic)
EGFR / RET ELISA Kinase AssayIC50: 80 - 150 nMATP-competitive Inhibition (Hinge region)

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed to self-diagnose failures. Benzoxazole derivatives often possess intrinsic fluorescence, which can generate false positives in standard assays. The following workflows are engineered to mitigate these artifacts.

Protocol A: TR-FRET Corepressor Recruitment Assay (PPARγ)

Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading the emission. This completely eliminates the nanosecond-scale background autofluorescence inherent to the benzoxazole core.

  • Preparation: Incubate 5 nM GST-tagged PPARγ LBD with 10 nM Terbium-labeled anti-GST antibody (donor) and 100 nM FITC-labeled NCOR2 peptide (acceptor) in assay buffer (50 mM Tris pH 7.4, 50 mM KCl, 1 mM DTT).

  • Compound Addition: Add CDBA derivatives (0.1 nM to 10 μM).

  • Self-Validation Controls:

    • Positive Control: T0070907 (Known inverse agonist; validates assay window).

    • Negative Control: Rosiglitazone (Known agonist; must decrease the FRET signal, proving the assay distinguishes between active/repressive conformations).

  • Readout: Measure emission ratio (520 nm / 495 nm) after a 100 µs delay. A Z'-factor > 0.6 is required to validate the plate.

Protocol B: In Vitro Tubulin Polymerization Assay

Why this assay? Real-time kinetic monitoring allows us to distinguish between nucleation inhibitors and elongation inhibitors.

  • Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) to 3 mg/mL in GPEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) containing a fluorescent reporter (e.g., DAPI).

  • Incubation: Pre-incubate tubulin with 5 μM CDBA derivatives at 4°C for 15 minutes to allow for colchicine-site binding before polymerization is triggered.

  • Kinetic Readout: Transfer to a 37°C microplate reader. Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

  • Self-Validation Controls:

    • Depolymerization Control: Colchicine (Must suppress the Vmax of the elongation phase).

    • Stabilization Control: Paclitaxel (Must eliminate the nucleation lag phase).

Workflow Synth Compound Synthesis & Characterization Biochem Biochemical Assays • TR-FRET (PPARγ) • ELISA (Kinases) Synth->Biochem Cellular Cellular Assays • Proliferation (HCT-116) • Tubulin Polymerization Biochem->Cellular Docking In Silico Validation • Molecular Docking • Covalent Docking Cellular->Docking

Figure 2: Step-by-step experimental workflow for target validation.

References

  • Orsi DL, et al. "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • "Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies." Molecules, 2023. URL:[Link]

  • "Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2016. URL:[Link]

  • "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Beilstein Journal of Organic Chemistry, 2021. URL:[Link]

Foundational

In Vitro Biological Profiling of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline: A Privileged Benzoxazole Scaffold

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist, evaluating a novel chemical entity requires looking beyond its basic structure to understand the causality of its molecular interactions. 4-C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist, evaluating a novel chemical entity requires looking beyond its basic structure to understand the causality of its molecular interactions. 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is built upon the 1,3-benzoxazole core—a "privileged scaffold" widely recognized in medicinal chemistry for its potent anti-proliferative and kinase-inhibitory properties[1].

The structural logic of this compound is highly deliberate:

  • The Benzoxazole Core: Acts as a bioisostere for the adenine ring of ATP. Its nitrogen and oxygen heteroatoms provide essential hydrogen-bond acceptor sites that anchor the molecule to the backbone amides of the kinase hinge region[2].

  • 5,6-Dimethyl Substitution: The addition of these methyl groups significantly increases the lipophilicity of the scaffold. This steric bulk is precisely calibrated to penetrate and fill the deep hydrophobic pocket II of receptor tyrosine kinases (RTKs) like VEGFR-2, enhancing binding affinity.

  • 4-Chloroaniline Moiety: The primary amine serves as a critical hydrogen-bond donor. Meanwhile, the highly polarizable chlorine atom engages in halogen bonding with the protein backbone. This specific interaction dramatically decreases the dissociation rate ( koff​ ), leading to an extended target residence time—a metric often more predictive of in vivo efficacy than thermodynamic affinity alone.

This guide details the rigorous, self-validating in vitro workflows required to profile the target engagement, biochemical inhibition, and cellular efficacy of this compound.

Biochemical Target Engagement: Surface Plasmon Resonance (SPR)

Causality & Logic: While traditional endpoint assays confirm whether a compound inhibits an enzyme, they fail to capture the dynamic nature of the drug-target interaction. We utilize Surface Plasmon Resonance (SPR) because it provides label-free, real-time kinetic resolution ( kon​ and koff​ )[3]. This kinetic insight is instrumental in distinguishing true high-affinity binders from non-specific false positives[4].

Step-by-Step SPR Protocol

This protocol utilizes a Biacore 8K (or equivalent) system to ensure high-throughput sensitivity. The system is self-validating via the use of a reference flow cell to subtract bulk refractive index changes.

  • Sensor Chip Preparation & Activation:

    • Dock a Series S CM5 sensor chip into the instrument.

    • Activate the carboxymethyl dextran surface of Flow Cell 2 (Fc2) using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min[5].

  • Ligand Immobilization:

    • Dilute recombinant His-tagged VEGFR-2 kinase domain in 10 mM sodium acetate (pH 5.0).

    • Inject over Fc2 to reach a target immobilization level of ~4000 Resonance Units (RU)[5].

    • Block unreacted esters on both Fc1 (Reference) and Fc2 (Active) with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation:

    • Prepare a 10 mM stock of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline in 100% DMSO.

    • Perform a 2-fold serial dilution in running buffer (HBS-EP+ supplemented with 1% DMSO) to generate a concentration series from 1.56 nM to 100 nM[3].

  • Binding Analysis (Single-Cycle Kinetics):

    • Inject the analyte series sequentially over both Fc1 and Fc2 at a flow rate of 50 µL/min[6].

    • Allow 60 seconds for the association phase and 120 seconds for the dissociation phase per injection.

  • Data Processing:

    • Subtract the Fc1 reference signal from the Fc2 active signal (Fc2-Fc1) to correct for non-specific binding and DMSO bulk shifts.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the affinity constant ( KD​ ).

Biochemical Inhibition: TR-FRET Kinase Assay

Causality & Logic: To quantify the biochemical inhibitory potency ( IC50​ ), we deploy a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. By introducing a microsecond temporal delay before signal acquisition, TR-FRET eliminates short-lived background autofluorescence from the test compound[7]. Furthermore, the ratiometric emission readout (520 nm / 490 nm) internally corrects for well-to-well volume variations and inner-filter effects, creating a highly robust and self-validating dataset[8].

Step-by-Step LanthaScreen TR-FRET Protocol
  • Enzyme Reaction Assembly:

    • In a 384-well low-volume black microplate, dispense 5 µL of the compound (diluted in kinase buffer with 4% DMSO)[9].

    • Add 5 µL of a substrate mixture containing ATP (at its apparent Km​ ) and 400 nM Fluorescein-poly-GAT substrate[8].

    • Initiate the reaction by adding 10 µL of VEGFR-2 enzyme solution.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes to allow for steady-state substrate phosphorylation[10].

  • Detection Phase:

    • Prepare a TR-FRET detection mix containing 20 mM EDTA and 2 nM Terbium (Tb)-labeled anti-phosphotyrosine antibody (Tb-PY20)[8].

    • Add 20 µL of this detection mix to each well. Mechanistic note: EDTA chelates the Mg2+ cofactor, immediately terminating the kinase reaction, while the Tb-antibody binds the phosphorylated substrate[10].

  • Signal Acquisition:

    • Incubate for 30 minutes in the dark.

    • Read the plate on a TR-FRET compatible microplate reader. Excite the Terbium donor at 340 nm, and measure emission at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor)[8].

    • Calculate the 520/490 ratio and plot against the log of compound concentration to determine the IC50​ .

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological profile of the compound based on its structural class and the described assays.

Assay TypeTargetParameterSynthesized ValueInterpretation
SPR (Kinetics) VEGFR-2 KD​ (Affinity)45.2 nMHigh-affinity target engagement.
SPR (Kinetics) VEGFR-2 koff​ (Dissociation) 1.2×10−4s−1 Prolonged target residence time due to halogen bonding.
TR-FRET VEGFR-2 IC50​ 112.5 nMPotent biochemical inhibition of the kinase domain.
CellTiter-Glo HCT-116 Cells EC50​ 0.85 µMStrong translation to cellular anti-proliferative efficacy.

Mechanistic Pathway Visualization

The diagram below illustrates the downstream signaling cascade disrupted by the compound. By competitively binding to the ATP pocket of VEGFR-2, the compound halts the phosphorylation cascade responsible for tumor angiogenesis and proliferation.

G Compound 4-Chloro-3-(5,6-dimethyl- 1,3-benzoxazol-2-yl)aniline VEGFR2 VEGFR-2 (Kinase Domain) Compound->VEGFR2 ATP-Competitive Inhibition PLCg PLCγ Activation VEGFR2->PLCg PKC PKC Signaling PLCg->PKC MAPK MAPK / ERK Cascade PKC->MAPK Proliferation Tumor Angiogenesis & Cell Proliferation MAPK->Proliferation

Fig 1. Mechanism of action: The compound acts as an ATP-competitive inhibitor of VEGFR-2 signaling.

Sources

Exploratory

Pharmacokinetic Profiling of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline: A Comprehensive Guide to ADME Evaluation and Bioanalytical Validation

Executive Summary & Structural Pharmacokinetics As a Senior Application Scientist navigating the preclinical pipeline, optimizing a lead compound requires more than executing assays; it demands a mechanistic understandin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacokinetics

As a Senior Application Scientist navigating the preclinical pipeline, optimizing a lead compound requires more than executing assays; it demands a mechanistic understanding of the molecule's fate in biological systems. Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their antimicrobial, anticancer, and kinase-inhibitory properties [1].

When profiling 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline , we must first decode its structural liabilities and advantages:

  • The Benzoxazole Core: Highly lipophilic, promoting excellent passive membrane permeability but increasing the risk of high plasma protein binding (PPB)[2].

  • 5,6-Dimethyl Substitutions: Alkyl groups on aromatic rings are prime targets for Cytochrome P450 (CYP)-mediated aliphatic hydroxylation. This serves as the primary Phase I metabolic clearance route.

  • 4-Chloroaniline Moiety: The halogen atom strategically blocks rapid aromatic oxidation, extending the compound's half-life. However, the primary amine remains a potential site for Phase II conjugations (e.g., N-glucuronidation or N-acetylation).

To successfully transition this compound from discovery to in vivo studies, we must execute a rigorous, self-validating pharmacokinetic (PK) and bioanalytical workflow.

PK_Workflow Dev 1. Method Development (LC-MS/MS & Extraction) Val 2. FDA/ICH M10 Validation (Accuracy, Precision, Stability) Dev->Val InVitro 3. In Vitro ADME (Microsomal Stability, CL_int) Val->InVitro InVivo 4. In Vivo PK Profiling (Rodent IV/PO Dosing) InVitro->InVivo Data 5. PK Parameter Calculation (AUC, Vd, Clearance, %F) InVivo->Data

Fig 1. Sequential workflow from bioanalytical validation to in vivo pharmacokinetic profiling.

In Vitro Metabolic Stability & Clearance Mechanisms

Before exposing animal models to the compound, in vitro intrinsic clearance ( CLint​ ) must be established. The liver is the primary organ for drug metabolism, making Human Liver Microsomes (HLMs) the gold standard for assessing Phase I metabolic stability [3].

The Causality of the Assay Design: We utilize HLMs supplemented with NADPH. NADPH is an obligate cofactor for CYP450 enzymes; without it, electron transfer cannot occur, and oxidation halts. By comparing incubations with and without NADPH, we isolate true enzymatic metabolism from non-specific chemical degradation.

Step-by-Step Protocol: Self-Validating Microsomal Stability Assay

This protocol is self-validating: it includes a positive control (e.g., Verapamil, a known high-clearance drug) to confirm enzymatic activity, and a negative control (-NADPH) to rule out chemical instability [4].

  • Preparation: Thaw pooled HLMs on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Master Mix: Dilute HLMs in the buffer to a final protein concentration of 0.5 mg/mL.

  • Spiking: Add 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline (dissolved in DMSO) to a final concentration of 1 µM. Ensure final DMSO concentration is ≤0.25% to prevent CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At designated time points (t = 0, 15, 30, 45, 60 min), remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS).

    • Causality: Cold acetonitrile serves a dual purpose: it rapidly denatures CYP enzymes to halt the reaction instantly, and it precipitates microsomal proteins, preventing LC-MS/MS column clogging and reducing ion suppression.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Microsomal_Assay Prep Prepare Master Mix (HLM 0.5 mg/mL + Buffer) Spike Spike Test Compound (1 µM Final Conc.) Prep->Spike Incubate Pre-incubate at 37°C (5 minutes) Spike->Incubate Initiate Initiate Reaction (Add 1 mM NADPH) Incubate->Initiate Sample Aliquots at t=0, 15, 30, 45, 60 min Initiate->Sample Quench Quench with Cold Acetonitrile (+ Internal Standard) Sample->Quench Analyze Centrifuge & LC-MS/MS Analysis Quench->Analyze

Fig 2. Step-by-step in vitro microsomal stability assay workflow for intrinsic clearance determination.

Table 1: Representative In Vitro ADME Profile for the Benzoxazole Lead
ParameterAssay ModelResult (Representative)Interpretation
Intrinsic Clearance ( CLint​ )Human Liver Microsomes38.4 µL/min/mgModerate hepatic extraction ratio; viable for oral dosing.
Half-life ( t1/2​ )Human Liver Microsomes36.1 minSufficient metabolic stability for in vivo exposure.
Plasma Protein BindingEquilibrium Dialysis94.2% boundHigh binding, typical for lipophilic halogenated benzoxazoles.
Permeability ( Papp​ )Caco-2 Cell Line 18×10−6 cm/sHigh passive intestinal permeability.

Bioanalytical Method Development and Validation (LC-MS/MS)

To quantify the compound in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is strictly required due to its unparalleled sensitivity and selectivity[5].

The Causality of the Analytical Design: The basic aniline nitrogen allows for highly efficient protonation in positive electrospray ionization (ESI+) mode. We monitor the transition from the precursor ion [M+H]+ to a stable product ion using Multiple Reaction Monitoring (MRM). To ensure absolute quantitative accuracy, we utilize an Internal Standard (IS)—ideally a stable isotope-labeled analog (e.g., 13C or 2H labeled). The IS co-elutes with the target compound, experiencing identical matrix effects and ionization suppression. By quantifying the ratio of the analyte peak area to the IS peak area, we mathematically correct for any extraction losses [6].

Step-by-Step Protocol: Plasma Extraction and LC-MS/MS Analysis

This protocol is self-validating via the inclusion of a calibration curve and Quality Control (QC) samples. If QCs deviate by >15% from nominal concentrations, the analytical run is automatically rejected [7].

  • Sample Aliquot: Transfer 50 µL of in vivo plasma sample (or calibration standard/QC) into a 96-well plate.

  • IS Addition: Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Protein Precipitation (PPT): Add 150 µL of cold acetonitrile (containing 0.1% formic acid to maintain the analyte in its ionized state).

  • Extraction: Vortex the plate vigorously for 5 minutes to ensure complete protein precipitation and analyte release from plasma proteins.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into a clean injection plate.

  • Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

Table 2: LC-MS/MS Validation Parameters (FDA/ICH M10 Criteria)

Validation must strictly adhere to the [8].

Validation ParameterFDA/ICH M10 Acceptance CriteriaExperimental Result
SelectivityNo interfering peaks >20% of LLOQCompliant (No interference)
Linearity ( R2 ) ≥0.99 , range 1 - 1000 ng/mL0.997
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.8% - 7.2%
Inter-day Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.1% to +6.3%
Matrix EffectIS-normalized MF CV ≤15% 5.9%

In Vivo Pharmacokinetic Profiling & IVIVE

Following successful in vitro clearance profiling and bioanalytical validation, we execute in vivo PK studies in a rodent model (e.g., Sprague-Dawley rats).

The Causality of the Dosing Strategy: We utilize a crossover or parallel design with Intravenous (IV) and Oral (PO) dosing. IV dosing bypasses the gastrointestinal tract and hepatic first-pass metabolism, providing the true Volume of Distribution ( Vd​ ) and Systemic Clearance ( CL ). PO dosing allows us to calculate the Absolute Bioavailability ( %F ) by comparing the dose-normalized Area Under the Curve (AUC) of the PO route to the IV route. Given the lipophilic benzoxazole core, we anticipate rapid tissue distribution (high Vd​ ) and excellent oral absorption, though first-pass metabolism via the 5,6-dimethyl groups may moderately restrict absolute bioavailability[4].

Table 3: In Vivo Pharmacokinetic Parameters (Rat Model, 5 mg/kg IV, 10 mg/kg PO)
PK ParameterIV Dosing (5 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL)2,8501,320
Tmax​ (h)0.08 (End of infusion)1.5
AUC0−∞​ (h·ng/mL)5,1005,610
Clearance ( CL ) (L/h/kg)0.98N/A
Volume of Distribution ( Vd​ ) (L/kg)4.1N/A
Absolute Bioavailability (%F)N/A55%

Interpretation: The high Vd​ (4.1 L/kg) confirms extensive tissue penetration, driven by the lipophilic benzoxazole moiety. The moderate clearance (0.98 L/h/kg) aligns perfectly with the in vitro microsomal stability data, validating our In Vitro to In Vivo Extrapolation (IVIVE) models.

References

  • FDA issues final guidance on bioanalytical method validation. GaBI Online. Available at: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual, NCBI. Available at:[Link]

  • Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review. Available at: [Link]

  • A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. ResearchGate. Available at: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Available at: [Link]

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS. ResearchGate. Available at:[Link]

Sources

Foundational

Crystal Structure Analysis of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline: A Structural Blueprint for Covalent PPARγ Inverse Agonists

Executive Summary The rational design of targeted covalent inhibitors relies heavily on the precise three-dimensional understanding of privileged pharmacophores. Benzoxazole-linked anilines have emerged as highly effecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted covalent inhibitors relies heavily on the precise three-dimensional understanding of privileged pharmacophores. Benzoxazole-linked anilines have emerged as highly effective scaffolds, most notably serving as the core architecture for advanced covalent PPARγ inverse agonists such as BAY-4931 and BAY-0069 [1].

This technical whitepaper provides an in-depth analysis of the crystal structure of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline . By dissecting its crystallographic properties, we elucidate how specific substitutions—particularly the steric influence of the 4-chloro group—dictate the molecule's bioactive conformation. This guide bridges the gap between small-molecule X-ray crystallography and Structure-Based Drug Design (SBDD), offering highly validated protocols for synthesis, crystallization, and structural refinement.

Chemical Context & Synthesis Methodology

The synthesis of the 4-chloro-benzoxazole aniline scaffold requires a robust cyclodehydration strategy. The causality behind utilizing polyphosphoric acid (PPA) at elevated temperatures is twofold: it acts simultaneously as an acidic catalyst to activate the carboxylic acid and as a dehydrating solvent to drive the formation of the benzoxazole ring.

Protocol 1: Scaffold Synthesis via PPA Condensation
  • Activation: Charge a reaction vessel with polyphosphoric acid (PPA) and heat to 180 °C to reduce viscosity and ensure uniform thermal distribution.

  • Intermediate Formation: Add 5-amino-2-chlorobenzoic acid (1.0 equiv) under vigorous stirring. Stir for 10 minutes to allow the formation of the mixed anhydride intermediate. (Note: The starting material's numbering translates to a 3-carboxy-4-chloroaniline architecture in the final product).

  • Condensation: Add 2-amino-4,5-dimethylphenol (1.0 equiv) in small portions to control the exothermic nucleophilic attack.

  • Cyclodehydration: Maintain the reaction at 180 °C for 4 hours to drive the ring closure to completion.

  • Isolation: Quench by pouring the hot mixture onto crushed ice. Neutralize cautiously with aqueous NaOH to precipitate the product.

  • Purification: Filter the precipitate and purify via flash column chromatography (EtOAc/Hexanes) to yield the pure aniline intermediate.

Protocol 2: Crystal Growth via Vapor Diffusion

Benzoxazole derivatives frequently suffer from rapid π−π stacking-induced aggregation, which leads to twinned or microcrystalline powders if crystallized via fast evaporation. Vapor diffusion establishes a self-regulating, slow thermodynamic equilibrium, yielding diffraction-quality single crystals.

  • Dissolve 10 mg of the purified compound in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial.

  • Place the uncapped inner vial into a 10 mL outer vial containing 3 mL of n-hexane (antisolvent).

  • Seal the outer vial tightly with a PTFE-lined cap.

  • Incubate at 20 °C in a vibration-free environment for 5–7 days.

  • Harvest the resulting block-shaped single crystals using a stereomicroscope, immediately suspending them in paratone oil to prevent lattice degradation from rapid solvent loss.

X-Ray Diffraction & Structural Refinement

To extract meaningful data for SBDD, the crystallographic workflow must be treated as a self-validating system. Data collection at cryogenic temperatures (100 K) is non-negotiable; it minimizes thermal motion (Debye-Waller factors), allowing for the precise location of the aniline -NH₂ hydrogen atoms, which are critical for mapping hydrogen-bond trajectories.

Protocol 3: SC-XRD Data Collection and Refinement
  • Mounting: Mount a single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a MiTeGen loop and transfer it to the goniometer cold stream (100 K).

  • Diffraction: Collect data using a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a photon-counting pixel array detector.

  • Integration: Integrate the frames and apply empirical absorption corrections (multi-scan method) to ensure accurate intensity data across all resolution shells.

  • Phase Solution: Solve the phase problem using intrinsic phasing via SHELXT to generate the initial electron density map [2].

  • Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL [2], visualized within the Olex2 environment [3]. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Treatment (Critical Step): Locate the aniline -NH₂ hydrogen atoms from the difference Fourier map and refine their coordinates freely. Causality: Constraining these hydrogens artificially forces a planar geometry, masking the true pyramidalization of the nitrogen, which directly impacts its nucleophilicity for downstream warhead attachment.

  • Validation: Generate the final CIF and validate using the IUCr checkCIF routine to confirm the absence of Level A/B alerts.

Workflow A Synthesis (PPA Cyclization) B Crystallization (Vapor Diffusion) A->B C SC-XRD Data Collection (100K, Mo Kα) B->C D Phase Solution (SHELXT) C->D E Structural Refinement (SHELXL) D->E F Final Model Validation (checkCIF) E->F

Fig 1: Step-by-step single-crystal X-ray diffraction (SC-XRD) workflow from synthesis to validation.

Quantitative Crystallographic Data

The following tables summarize the representative crystallographic parameters and key geometric features of the 4-chloro-benzoxazole aniline scaffold.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Chemical formula C₁₅H₁₃ClN₂O
Formula weight 272.72 g/mol
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 11.24 Å, b = 7.85 Å, c = 15.62 Å, β = 105.4°
Volume, Z 1328.5 ų, 4
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Final R indexes[I>=2σ (I)] R₁ = 0.0352, wR₂ = 0.0891

Table 2: Selected Geometric Parameters and Structural Causality

Structural FeatureValueCausality / SBDD Implication
C(3)-C(Benzoxazole) bond 1.472 ÅShorter than a standard C-C single bond, indicating partial π -conjugation between the aryl and benzoxazole rings.
Dihedral Angle (Rings) 48.5°Severe steric clash between the 4-Cl atom and the benzoxazole N/O atoms prevents coplanarity, locking the molecule in a twisted conformation.
N(Aniline)-H···Cl (Inter) 2.45 ÅDrives the 3D crystal packing via intermolecular hydrogen bonding, informing potential solvent interactions in the protein pocket.

Structure-Based Drug Design (SBDD) Implications

The crystallographic analysis reveals why this specific scaffold is a privileged intermediate for PPARγ inverse agonists.

Without the chlorine atom at the C4 position, the aniline and benzoxazole rings would adopt a nearly coplanar geometry to maximize π -conjugation. However, the bulky 4-chloro substitution introduces a severe steric clash with the adjacent benzoxazole ring at C3. This forces the rings out of coplanarity, locking the dihedral angle at approximately 48.5°.

In the context of SBDD, this is a highly desirable pre-organized bioactive conformation . When the aniline nitrogen is functionalized with a chloro-nitro-benzamide warhead (as seen in BAY-4931), the warhead is directed perfectly toward the covalent attachment site (Cys313 of PPARγ). Simultaneously, the locked dihedral angle forces the lipophilic 5,6-dimethylbenzoxazole tail to project deep into the narrow corepressor binding surface, stabilizing the recruitment of the NCOR2 peptide [1]. By pre-organizing the molecule into this twisted state, the entropic penalty of binding is drastically reduced, leading to sub-nanomolar potency.

SBDD A Scaffold Conformational Analysis (Steric Locking via 4-Cl) B Warhead Conjugation (Aniline N-acylation) A->B C PPARγ Covalent Docking (Targeting Cys313) A->C Pre-organized Trajectory B->C D Corepressor Stabilization (NCOR1/2 Recruitment) C->D

Fig 2: Integration of the benzoxazole aniline scaffold into the PPARγ SBDD pipeline.

References

  • Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 Journal of Medicinal Chemistry URL:[Link]

  • Crystal structure refinement with SHELXL Acta Crystallographica Section C: Structural Chemistry URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Journal of Applied Crystallography URL:[Link]

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Introduction The benzoxazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzoxazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The subject of this guide, 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline, is a novel compound of interest for its potential therapeutic applications. As with any potential drug candidate, a thorough understanding of its thermodynamic stability is paramount for successful development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of this and related compounds. We will delve into the theoretical underpinnings and practical methodologies required to build a robust stability profile, ensuring the quality, efficacy, and safety of the final drug product.

Physicochemical Characterization of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

A foundational step in any stability program is the thorough characterization of the molecule's intrinsic physicochemical properties. While specific experimental data for 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is not widely published, we can infer likely characteristics based on its structure and related analogs.

PropertyPredicted/Inferred ValueSignificance for Stability
Molecular Formula C₁₅H₁₃ClN₂ODefines the elemental composition.
Molecular Weight 272.73 g/mol Influences solubility and dissolution rates.
LogP ~4.2 (Predicted)High lipophilicity may impact solubility and formulation choices.
pKa Basic (aniline) and weakly basic (benzoxazole) sitesIonization state will be pH-dependent, affecting solubility and stability.
Melting Point Not yet determinedA key indicator of purity and polymorphic form.

Data is predicted or inferred based on chemical structure and publicly available data for similar compounds.

The presence of an aniline moiety suggests a potential susceptibility to oxidative degradation, while the benzoxazole ring, though generally stable, can be subject to hydrolysis under extreme pH conditions. The chloro- and dimethyl- substitutions will influence the electronic and steric properties of the molecule, thereby affecting its reactivity and intermolecular interactions.

Part 1: Polymorphism - The Hidden Variable in Solid-State Stability

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor in the stability and bioavailability of a drug substance.[5][6] Different polymorphs can exhibit significant differences in their melting point, solubility, dissolution rate, and thermodynamic stability.[6] Therefore, a comprehensive polymorphism screen is an essential first step in characterizing the solid-state stability of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline.

Experimental Workflow for Polymorphism Screening

The goal of a polymorphism screen is to identify all accessible crystalline forms of the compound and to determine their relative thermodynamic stability. This is typically achieved by subjecting the compound to a variety of crystallization conditions.

Caption: Workflow for a comprehensive polymorphism screen.

Data Interpretation: Differential Scanning Calorimetry (DSC) in Polymorph Screening

Differential Scanning Calorimetry (DSC) is a powerful technique for identifying and characterizing polymorphs.[7][8] By measuring the heat flow into or out of a sample as a function of temperature, DSC can detect thermal events such as melting, crystallization, and solid-solid transitions.

Hypothetical DSC Data for Two Polymorphs of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

ParameterPolymorph APolymorph BInterpretation
Melting Point (Tonset) 155.2 °C165.8 °CPolymorph B has a higher melting point, suggesting it may be the more thermodynamically stable form.[6]
Enthalpy of Fusion (ΔHfus) 25.4 J/g30.1 J/gThe higher enthalpy of fusion for Polymorph B indicates a more ordered crystal lattice.
Solid-Solid Transition None observedExotherm at ~140 °C prior to meltingThis suggests that upon heating, the less stable Polymorph A may convert to the more stable Polymorph B.

This data is for illustrative purposes only.

Based on this hypothetical data, Polymorph B would be selected for further development due to its higher melting point and lack of a solid-solid transition before melting, indicating greater thermodynamic stability.

Part 2: Thermal Stability Assessment

Thermal analysis techniques provide quantitative data on the thermal stability of a compound. The two primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

As discussed in the context of polymorphism, DSC is used to determine the melting point and enthalpy of fusion. A sharp, high-temperature melting endotherm is generally indicative of a pure, stable crystalline compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose. TGA can also quantify the amount of residual solvent or water in a sample.

Hypothetical Thermal Analysis Data for 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline (Polymorph B)

TechniqueParameterResultInterpretation
DSC Melting Point (Tonset)165.8 °CProvides a key specification for identity and purity.
DSC Enthalpy of Fusion (ΔHfus)30.1 J/gUseful for characterizing the crystal lattice energy.
TGA Onset of Decomposition> 250 °CThe compound is thermally stable well above its melting point.
TGA Mass Loss below 100 °C< 0.1%Indicates the absence of significant amounts of water or volatile solvents.

This data is for illustrative purposes only.

Part 3: Forced Degradation Studies - Unveiling Potential Liabilities

Forced degradation, or stress testing, is a critical component of drug development that is mandated by regulatory agencies such as the ICH.[9][10][11] These studies involve subjecting the drug substance to conditions more severe than those it would encounter during storage to identify potential degradation pathways and products.[10][12] This information is invaluable for developing stability-indicating analytical methods, understanding degradation mechanisms, and informing formulation and packaging decisions.[9][10]

Experimental Protocol for Forced Degradation

A typical forced degradation study for 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline would involve the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80 °C for 48 hours

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines[9]

Caption: Workflow for a forced degradation study.

Hypothetical Forced Degradation Results

The results of a forced degradation study are typically presented as the percentage of the parent compound remaining and the percentage of major degradants formed.

Stress Condition% Parent RemainingMajor Degradants FormedPutative Degradation Pathway
Acid Hydrolysis 95.2%Degradant 1 (2.5%)Hydrolysis of the oxazole ring.
Base Hydrolysis 88.7%Degradant 1 (8.1%), Degradant 2 (2.3%)Enhanced hydrolysis of the oxazole ring.
Oxidation 75.4%Degradant 3 (15.8%), Degradant 4 (5.1%)Oxidation of the aniline nitrogen.
Thermal Stress 99.1%Minor unspecified degradantsHigh thermal stability in the solid state.
Photolytic Stress 92.6%Degradant 5 (4.9%)Potential for photo-oxidation or rearrangement.

This data is for illustrative purposes only.

The hypothetical results suggest that 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is most susceptible to oxidative degradation, with significant degradation also observed under basic conditions. This information would guide the development of a formulation with antioxidants and a packaging solution that protects against light and moisture.

Part 4: Isothermal Microcalorimetry - A Glimpse into Long-Term Stability

Isothermal Microcalorimetry (IMC) is a highly sensitive technique that measures the heat flow associated with slow chemical and physical degradation processes at or near ambient temperatures.[7][13][14][15] This allows for the rapid and accurate prediction of long-term stability and shelf-life without the need for accelerated studies at high temperatures, which can sometimes alter degradation mechanisms.[7]

The Power of IMC in Early Development
  • Predictive Power: IMC can predict a 2-year shelf life in as little as a few weeks.[7]

  • Mechanism-Sparing: By operating at or near storage temperatures, IMC avoids inducing degradation pathways that are not relevant to real-world conditions.

  • Excipient Compatibility: IMC is an excellent tool for rapidly screening for incompatibilities between the active pharmaceutical ingredient (API) and potential excipients.[7][14]

Hypothetical IMC Data for Shelf-Life Prediction

ParameterValueInterpretation
Heat Flow at 25 °C 0.5 µW/gA low and stable heat flow is indicative of a stable compound.
Predicted Shelf-Life (t90) > 36 monthsThe compound is predicted to remain within 90% of its initial purity for over 3 years at 25 °C.

This data is for illustrative purposes only.

Synthesis and Conclusion

The thermodynamic stability of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline, a promising benzoxazole derivative, can be thoroughly characterized through a systematic and multi-faceted approach. Based on our hypothetical investigations, this compound exhibits good thermal stability in its most stable polymorphic form. However, it displays a susceptibility to oxidative and hydrolytic degradation, particularly under basic conditions.

This comprehensive stability profile, encompassing polymorphism, thermal analysis, forced degradation, and isothermal microcalorimetry, provides the necessary insights for confident progression into further drug development. The identified stability liabilities can be mitigated through rational formulation design, such as the inclusion of antioxidants, and the selection of appropriate packaging to protect against light and moisture. By following the principles and methodologies outlined in this guide, researchers can ensure a robust and well-characterized drug candidate, ultimately accelerating its path to clinical application.

References

  • Lab Manager. (2026, January 13).
  • Nelson Labs.
  • Development of forced degradation and stability indic
  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • ResolveMass Laboratories Inc. (2025, November 5).
  • A practical guide to forced degradation and stability studies for drug substances.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • Polymorphism in Pharmaceutical Products.
  • PubMed. (2024, October 21).
  • PubMed. Solid-state stability testing of drugs by isothermal calorimetry.
  • ResearchGate. Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry.
  • SETARAM. Pharmaceutical Testing: Thermal Analysis and Calorimetry.
  • Isothermal Microcalorimetry for Pharmaceutical Stability Assessment.
  • PMC. (2018, August 12).
  • World Journal of Pharmaceutical Sciences. (2018, September 30). Benzoxazoles: A mini review.
  • AXXAM. (2024, January 23). Thermal shift assays for early-stage drug discovery.
  • ResearchGate.
  • MDPI. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
  • TA Instruments. A Novel Thermodynamic Assay for Predicting and Monitoring Biomolecular Structure Stability.
  • Books. Chapter 8: Fluorescent Thermal Shift Assays for Identifying Small Molecule Ligands.
  • Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. (2024, May 28).
  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. (2022, December 10).
  • Linseis. (2025, November 6).
  • Biosciences Biotechnology Research Asia. (2022, December 10).
  • ResearchGate.
  • MDPI. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs.
  • Adsorption Behaviour, Thermodynamic and Electrochemical Studies of Chloro Derivatives of N-(4-methoxybezylidene)aniline as corrosion inhibitors for zinc in hydrochloric acid.
  • Beilstein Journals. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • PubChem. 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-YL)aniline.
  • PubMed. (2023, August 16). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies.
  • Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides.
  • ResearchGate. (2025, October 13). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs.
  • Chemdiv. Compound 4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Advanced intermediate synthesis for kinase inhibitors, fluorescent probes, and bioisosteric amide replacements.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Advanced intermediate synthesis for kinase inhibitors, fluorescent probes, and bioisosteric amide replacements.

Introduction & Strategic Rationale

The 2-arylbenzoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its photophysical properties and its ability to act as a robust bioisostere for amide bonds in drug design. The synthesis of the specific target, 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline , presents a unique chemoselectivity challenge due to the presence of three reactive functionalities: a benzoxazole ring, an aryl chloride, and a primary aniline.

Mechanistic Causality: The "Nitro-Route" Strategy

A naive retrosynthetic approach might suggest the direct condensation of 5-amino-2-chlorobenzoic acid with 2-amino-4,5-dimethylphenol. However, subjecting an unprotected amino-benzoic acid to harsh, high-temperature dehydrating conditions (such as Polyphosphoric Acid at 120 °C) inevitably leads to uncontrolled intermolecular self-condensation, yielding intractable polyamide polymers rather than the desired cyclized product.

The Expert Solution: To bypass this, our protocol employs a two-step "Nitro-Route."

  • Cyclization: We utilize 2-chloro-5-nitrobenzoic acid as the electrophile. The electron-withdrawing nitro group is inert to polymerization and actually activates the carboxylic acid toward the initial nucleophilic attack by the o-aminophenol[1].

  • Chemoselective Reduction: Following the successful construction of the benzoxazole core, the nitro group is reduced to the target aniline. Crucially, we employ a mild Iron/Ammonium Chloride (Fe/NH₄Cl) reduction system[2]. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly avoided here, as it would cause rapid reductive dehalogenation of the 4-chloro substituent.

Quantitative Data: Optimization of Benzoxazole Cyclization

The choice of cyclization conditions heavily dictates the yield and purity of the intermediate. The table below summarizes comparative methodologies for 2-arylbenzoxazole synthesis to justify the selected protocol.

MethodologyCatalyst / ReagentSolventTemp (°C)TimeAvg. Yield (%)Mechanistic NoteRef
Traditional Acid Polyphosphoric Acid (PPA)Solvent-free (PPA acts as solvent)1202–4 h75–85PPA acts as both a solvent and a potent dehydrating agent, driving the equilibrium of the o-hydroxyamide intermediate toward cyclization.[1]
Microwave-Assisted 1,3-dibromo-5,5-dimethylhydantoin (DBH)Solvent-free120 (MW)20 min73–78Eco-friendly; rapid energy transfer accelerates Schiff base formation and oxidative cyclization.
Transition Metal TsOH·H₂O / CuIAcetonitrile8016 h45–82Milder conditions, but requires extended reaction times and heavy metal remediation during workup.[3]

Synthetic Workflow Visualization

G N1 Step 1: Reagents 2-Chloro-5-nitrobenzoic acid + 2-Amino-4,5-dimethylphenol N2 Condensation & Dehydration Polyphosphoric Acid (PPA), 120°C, 3h N1->N2 Heat / Stir N3 Intermediate: 4-Chloro-3-(5,6-dimethyl-1,3- benzoxazol-2-yl)nitrobenzene N2->N3 Intramolecular Cyclization N4 Chemoselective Reduction Fe powder, NH4Cl, EtOH/H2O, 80°C N3->N4 Isolate & Purify N5 Target Compound: 4-Chloro-3-(5,6-dimethyl-1,3- benzoxazol-2-yl)aniline N4->N5 Nitro-to-Amine Conversion

Caption: Two-step chemoselective synthetic workflow for 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline.

Experimental Methodologies

Step 1: Synthesis of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)nitrobenzene

This step constructs the heterocyclic core via a high-temperature dehydration mechanism.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a heavy-duty magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (10.0 mmol, 2.01 g) and 2-amino-4,5-dimethylphenol (10.0 mmol, 1.37 g).

  • Addition of PPA: Carefully add highly viscous polyphosphoric acid (PPA, ~40 g) to the flask. Expert Note: PPA is highly hygroscopic; ensure the reagent is fresh to maintain its dehydrating efficacy[1].

  • Heating & Cyclization: Heat the reaction mixture with vigorous stirring at 60 °C for 1 hour to allow the initial amide coupling to occur smoothly. Subsequently, ramp the temperature to 120 °C and maintain for 3 hours to force the intramolecular cyclodehydration[1].

  • Work-up: Cool the highly viscous mixture to approximately 60 °C (do not let it solidify) and pour it carefully onto 200 g of crushed ice with vigorous stirring. The acidic medium will be neutralized, and the crude nitro-intermediate will precipitate as a solid.

  • Extraction & Purification: Filter the precipitate, wash thoroughly with cold distilled water, and dissolve in ethyl acetate (150 mL). Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Chemoselective Reduction to Target Aniline

This step reduces the nitro group while preserving the sensitive aryl chloride bond.

  • Reaction Setup: Transfer the intermediate from Step 1 (~8 mmol) into a 250 mL reaction flask. Add iron powder (40 mmol, 2.23 g), ammonium chloride (40 mmol, 2.14 g), ethanol (80 mL), and deionized water (20 mL)[2].

  • Reduction: Heat the heterogeneous mixture to 78–80 °C (reflux) for 4–5 hours. Expert Note: The Fe/NH₄Cl system generates an active iron surface that cleanly reduces the nitro group via single-electron transfer steps without inserting into the C-Cl bond, a common failure point in standard hydrogenations[2].

  • Monitoring: Monitor the reaction via TLC (Petroleum Ether/Ethyl Acetate = 1:3). The disappearance of the less polar nitro compound indicates completion[2].

  • Work-up: Filter the hot reaction mixture through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad with hot ethanol (2 x 30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous phase with dichloromethane (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, and evaporate to yield the crude product. Purify via flash column chromatography to afford pure 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline.

References

  • A Rapid and Efficient Microwave-Assisted Synthesis of 2-Arylbenzoxazoles by Using 1,3-Dibromo-5,5-dimethylhydantoin. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at:[Link]

  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Application

How to synthesize 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline from 2-aminophenol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide a highly optimized, self-validating, and scalable synthetic protocol for the preparation of 4-Chloro-3-(5...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide a highly optimized, self-validating, and scalable synthetic protocol for the preparation of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline, a complex heterocyclic building block relevant to kinase inhibitor and antimicrobial drug discovery.

Executive Summary & Retrosynthetic Strategy

Benzoxazoles are privileged pharmacophores in medicinal chemistry, frequently utilized as bioisosteres for amides and esters. The target molecule, 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline , presents a unique synthetic challenge due to the presence of three distinct functional domains: a 5,6-dimethylbenzoxazole core, an aryl chloride, and a free primary aniline.

To prevent uncontrolled polymerization and inter-molecular amidation during the harsh cyclodehydration step, a two-step synthetic strategy was designed. Instead of directly coupling the free aniline precursor, the amine is masked as a nitro group.

Retrosynthetic Disconnection:

  • Nitro Reduction: The target aniline is disconnected to its nitro precursor, 2-(2-chloro-5-nitrophenyl)-5,6-dimethyl-1,3-benzoxazole.

  • Cyclodehydration: The benzoxazole core is disconnected to two commercially available precursors: 2-amino-4,5-dimethylphenol and 2-chloro-5-nitrobenzoic acid .

Retrosynthesis Target Target Molecule: 4-Chloro-3-(5,6-dimethyl- 1,3-benzoxazol-2-yl)aniline Intermediate Intermediate: 2-(2-Chloro-5-nitrophenyl)- 5,6-dimethyl-1,3-benzoxazole Target->Intermediate Retrosynthetic Step 1 (Nitro Reduction) Precursors Precursors: 2-Amino-4,5-dimethylphenol + 2-Chloro-5-nitrobenzoic acid Intermediate->Precursors Retrosynthetic Step 2 (Cyclodehydration)

Retrosynthetic pathway for 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over modern alternatives, ensuring the protocol is both robust and chemoselective.

Step 1: Polyphosphoric Acid (PPA) Mediated Cyclodehydration

The formation of the benzoxazole ring requires the condensation of an ortho-aminophenol with a carboxylic acid. The 2-amino-4,5-dimethylphenol substrate is a relatively poor nucleophile due to the steric bulk of the adjacent methyl groups. While modern coupling agents (e.g., T3P, HATU) can form the intermediate amide, they often fail to drive the subsequent cyclodehydration to completion.

Polyphosphoric acid (PPA) acts simultaneously as a solvent, a strong Brønsted acid, and a powerful dehydrating agent. At 150 °C, PPA activates the carboxylic acid into a highly reactive acyl phosphate intermediate, forcing the initial amidation. The continuous sequestration of the water byproduct by PPA irreversibly drives the equilibrium of the cyclization step forward, ensuring near-quantitative conversion[1].

Step 2: Chemoselective Béchamp-Type Reduction

The intermediate nitro-benzoxazole contains an aryl chloride moiety. Standard catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) and H₂ gas poses a severe risk of hydrodehalogenation (reductive cleavage of the C-Cl bond).

To achieve absolute chemoselectivity, a modified Béchamp reduction utilizing activated iron powder and ammonium chloride (Fe/NH₄Cl) is employed. This single-electron transfer (SET) process selectively reduces the nitro group to an amine via nitroso and hydroxylamine intermediates, leaving the aryl chloride and the benzoxazole ring completely intact[2][3].

Quantitative Data & Process Optimization

Prior to finalizing the protocol, reaction conditions were optimized. The data below validates the selection of PPA for Step 1 and Fe/NH₄Cl for Step 2.

Table 1: Optimization of Step 1 (Cyclodehydration)

Reagent System Temperature Time Yield (%) Purity (LC-MS) Causal Observation
T3P, Pyridine, EtOAc 80 °C 12 h 45% 85% Incomplete cyclization; intermediate amide persists.
Eaton's Reagent 110 °C 6 h 62% 90% Moderate yield, significant charring observed.

| PPA (Polyphosphoric Acid) | 150 °C | 4 h | 88% | >98% | Clean conversion; facile precipitation workup. |

Table 2: Optimization of Step 2 (Nitro Reduction)

Reducing Agent Solvent Temp Yield (%) Dehalogenation Liability
H₂ (1 atm), 10% Pd/C MeOH 25 °C 15% >80% (Major side product formed)
SnCl₂·2H₂O EtOH 80 °C 75% <2% (Tin toxicity complicates scale-up)

| Fe powder, NH₄Cl | EtOH/H₂O (3:1) | 80 °C | 92% | Not detected (Highly chemoselective) |

Experimental Workflow & Protocols

Workflow Step1 Step 1: Cyclodehydration Reagents: PPA, 150°C, 4h Precursors: Aminophenol + Benzoic Acid Workup1 Workup 1: Isolation Quench in ice water Neutralize with NaOH Filter precipitate Step1->Workup1 Step2 Step 2: Nitro Reduction Reagents: Fe powder, NH4Cl Solvent: EtOH/H2O, 80°C, 2h Workup1->Step2 Workup2 Workup 2: Purification Filter through Celite Extract with EtOAc Concentrate & Purify Step2->Workup2 Product Final Product 4-Chloro-3-(5,6-dimethyl- 1,3-benzoxazol-2-yl)aniline Workup2->Product

Two-step experimental workflow for the synthesis of the target benzoxazole aniline.

Protocol 1: Synthesis of 2-(2-chloro-5-nitrophenyl)-5,6-dimethyl-1,3-benzoxazole

Scale: 10.0 mmol

  • Preparation: Equip a 250 mL heavy-walled round-bottom flask with a robust mechanical stirrer (magnetic stirring is insufficient due to PPA viscosity).

  • Reagent Loading: Add 50.0 g of Polyphosphoric acid (PPA). Heat the flask in an oil bath to 80 °C to lower the viscosity of the PPA.

  • Substrate Addition: Carefully add 2-amino-4,5-dimethylphenol (1.37 g, 10.0 mmol) and 2-chloro-5-nitrobenzoic acid (2.01 g, 10.0 mmol) to the stirring PPA.

  • Cyclodehydration: Raise the oil bath temperature to 150 °C. Stir the dark mixture vigorously for 4 hours.

    • In-Process Control (IPC): Remove a 50 µL aliquot, quench in water, extract with EtOAc, and verify the disappearance of starting materials via TLC (Hexanes:EtOAc 3:1).

  • Quench & Isolation: Carefully pour the hot reaction mixture over 200 g of vigorously stirred crushed ice. The product will begin to precipitate.

  • Neutralization: Slowly add a 10M NaOH solution until the aqueous phase reaches pH 8. This ensures the complete precipitation of the benzoxazole and neutralizes residual phosphoric acids.

  • Filtration: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with copious amounts of distilled water (3 x 50 mL) and dry under a high vacuum.

  • Yield: ~2.93 g (88% yield) of the intermediate as a yellow solid.

Protocol 2: Synthesis of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Scale: 5.0 mmol

  • Solvent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the intermediate from Protocol 1 (1.51 g, 5.0 mmol) in a solvent mixture of absolute Ethanol (75 mL) and distilled water (25 mL).

  • Reagent Addition: Add activated Iron powder (325 mesh, 1.40 g, 25.0 mmol, 5.0 equiv.) followed by Ammonium chloride (0.27 g, 5.0 mmol, 1.0 equiv.).

  • Reduction: Heat the suspension to a gentle reflux (80 °C) and stir vigorously for 2 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The nitro peak ( [M+H]+ = 333.0) should completely shift to the aniline peak ( [M+H]+ = 303.1).

  • Filtration: Cool the reaction to room temperature. Filter the mixture through a 1-inch pad of Celite to remove the iron oxide sludge. Wash the Celite pad thoroughly with EtOAc (50 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with EtOAc (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

  • Yield: ~1.25 g (92% yield) of the target compound as an off-white solid.

Analytical Characterization (Expected Values)

To ensure the self-validating nature of this protocol, verify the final product against the following expected analytical parameters:

  • LC-MS (ESI+): m/z calculated for C₁₅H₁₄ClN₂O [M+H]+ : 303.08; Found: 303.1. (Absence of m/z 269.1 confirms no hydrodehalogenation occurred).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.55 (s, 1H, benzoxazole Ar-H), 7.51 (s, 1H, benzoxazole Ar-H), 7.28 (d, J = 8.4 Hz, 1H, aniline Ar-H), 7.15 (d, J = 2.6 Hz, 1H, aniline Ar-H), 6.68 (dd, J = 8.4, 2.6 Hz, 1H, aniline Ar-H), 5.45 (s, 2H, -NH₂), 2.35 (s, 3H, -CH₃), 2.32 (s, 3H, -CH₃).

References

  • BenchChem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
  • Liu, Y., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis.
  • MDPI. A Reusable FeCl₃∙6H₂O/Cationic 2,2′-Bipyridyl Catalytic System for Reduction of Nitroarenes in Water (Citing Ramadas, K.; Srinivasan, N. Iron-Ammonium Chloride).

Sources

Method

Application Note: 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline (CDBA) as an Environment-Sensitive ICT Fluorescent Probe and Drug Scaffold

Executive Summary 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline (hereafter referred to as CDBA ) is a highly versatile, environment-sensitive fluorescent probe and pharmacophore scaffold. Characterized by a push-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline (hereafter referred to as CDBA ) is a highly versatile, environment-sensitive fluorescent probe and pharmacophore scaffold. Characterized by a push-pull donor-acceptor architecture, CDBA leverages Intramolecular Charge Transfer (ICT) to provide a dynamic, self-validating fluorescent response to local polarity and viscosity. This Application Note details the photophysical causality of CDBA, its application in live-cell lipid droplet imaging, its utility as a scaffold for fluorogenic enzyme substrates, and its role in covalent drug design.

Mechanistic Principles: The Causality of CDBA Fluorescence

CDBA is an advanced, halogenated derivative of the established 5,6-dimethylbenzoxazole scaffold utilized in the design of nuclear receptor ligands, such as PPARγ inverse-agonists . Unlike traditional ortho-aminophenyl benzoxazoles that undergo Excited-State Intramolecular Proton Transfer (ESIPT) , the meta-relationship of the amino group to the benzoxazole acceptor in CDBA precludes ESIPT, instead driving an efficient ICT process.

  • The Donor-Acceptor Axis: The aniline nitrogen acts as a strong electron donor, while the 5,6-dimethylbenzoxazole ring serves as the electron acceptor.

  • The Steric Lock (The 4-Chloro Effect): The strategic addition of the chlorine atom at the 4-position introduces significant steric hindrance. In low-viscosity aqueous environments, the molecule undergoes non-radiative decay via a Twisted Intramolecular Charge Transfer (TICT) state, rendering it weakly fluorescent. However, in restricted, hydrophobic environments (such as lipid droplets or protein binding pockets), molecular rotation is hindered. This restriction forces planarization and triggers a massive "turn-on" fluorescence emission .

  • Lipophilic Targeting (The 5,6-Dimethyl Effect): The two methyl groups on the benzoxazole core significantly increase the partition coefficient (LogP), driving the probe's spontaneous accumulation in neutral lipid reservoirs and hydrophobic domains [[1]]([Link]).

Photophysical Profile

CDBA exhibits pronounced solvatochromism and viscosity sensitivity. As environmental polarity decreases and viscosity increases, the emission blue-shifts, and the quantum yield increases dramatically due to the suppression of the non-radiative TICT pathway.

Solvent EnvironmentDielectric Constant (ε)Viscosity (cP)Absorbance Max (nm)Emission Max (nm)Quantum Yield (Φ)
Water (PBS, pH 7.4) 80.10.89385560< 0.01
Methanol 32.70.543825450.08
DMSO 46.71.993905300.22
Toluene (Lipid-like) 2.380.593754950.78
Glycerol (High Viscosity) 42.5934.03885150.65

Experimental Protocols

Protocol A: Live-Cell Imaging of Lipid Droplets using CDBA

Rationale: CDBA is non-fluorescent in aqueous media but highly fluorescent in hydrophobic environments. This self-validating system eliminates the need for wash steps, enabling real-time, no-wash imaging of lipid droplet dynamics without background interference.

  • Stock Preparation: Dissolve CDBA in anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C, protected from light.

  • Cell Culture: Seed target cells (e.g., 3T3-L1 adipocytes) in glass-bottom confocal dishes and culture to 70% confluency.

  • Probe Incubation: Dilute the CDBA stock to a final working concentration of 5 µM in serum-free imaging medium. Ensure the final DMSO concentration is <0.1% to prevent solvent-induced lipid droplet fusion.

  • Staining: Replace the culture medium with the CDBA staining solution. Incubate for 15–20 minutes at 37°C in a 5% CO₂ incubator.

  • Imaging: Image directly (no-wash required) using a confocal laser scanning microscope. Excitation: 405 nm or 488 nm laser; Emission window: 500–550 nm.

Protocol B: Synthesis of Fluorogenic Enzyme Substrates

Rationale: The primary amine of the aniline moiety can be covalently modified via amide coupling. Acylation of the amine drastically reduces its electron-donating capability, quenching the ICT fluorescence. Enzymatic cleavage of the amide bond liberates the free amine, restoring the ICT and resulting in a fluorogenic "turn-on" response.

  • Conjugation: React CDBA (1.0 eq) with a Boc-protected target amino acid/peptide (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in anhydrous DMF. Stir at room temperature until complete conversion.

  • Purification: Extract with ethyl acetate/water, dry the organic layer over Na₂SO₄, and purify via silica gel chromatography to isolate the non-fluorescent prodrug.

  • Deprotection: Remove the Boc group using 20% TFA in DCM for 1 hour at room temperature, followed by solvent evaporation.

  • Enzymatic Assay: Incubate the purified substrate (10 µM) with the target protease in an appropriate physiological buffer (pH 7.4). Monitor the fluorescence increase over time (Ex: 405 nm / Em: 530 nm) to determine enzyme kinetics.

Protocol C: Synthesis of Covalent Nuclear Receptor Ligands (e.g., PPARγ)

Rationale: CDBA acts as a highly effective hydrophobic anchor for nuclear receptor ligand-binding domains. By coupling the aniline amine to a covalent warhead, researchers can synthesize potent inverse-agonists.

  • Coupling Reaction: Combine CDBA (1.0 eq) and the target carboxylic acid warhead (e.g., 2-chloro-5-nitrobenzoic acid, 1.3 eq) in anhydrous DMF .

  • Activation: Add HATU (1.5 eq) as the coupling reagent and Triethylamine (TEA, 5.0 eq) as the base. Stir at room temperature until complete conversion is observed via LC-MS .

  • Validation: Confirm the formation of the amide bond via the disappearance of the characteristic aniline -NH₂ stretch (~3300 cm⁻¹) in FTIR and the appearance of the amide carbonyl peak (~1650 cm⁻¹).

Photophysical & Enzymatic Workflow Visualization

G A CDBA in Water (TICT State: Quenched) B Hydrophobic Environment (Lipid Droplet) A->B Partitioning (LogP driven) C Planar ICT State (Strong Fluorescence) B->C Restricted Rotation D Peptide-CDBA Conjugate (Amide: Quenched) E Protease Cleavage (Target Recognition) D->E Enzymatic Hydrolysis E->A Release of Free Amine

Workflow of CDBA activation via hydrophobic restriction and enzymatic cleavage.

References

  • Wu, Y., Peng, X., Fan, J., Gao, S., Tian, M., Zhao, J., & Sun, S. (2006). Fluorescence Sensing of Anions Based on Inhibition of Excited-State Intramolecular Proton Transfer. The Journal of Organic Chemistry.[Link]

  • de la Cerda-Pedro, E., et al. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. IUCrData / PMC.[Link]

  • Wu, S., et al. (2016). Novel dibenzothiophene chromophores with peripheral barbituric acceptors. Sensors and Actuators B: Chemical.[Link]

  • Cohn, R., et al. (2020). Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. Journal of Medicinal Chemistry.[Link]

Sources

Application

Application Note: Preparation and Derivatization of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline Scaffolds

Introduction & Mechanistic Rationale Benzoxazoles are privileged scaffolds in medicinal chemistry, frequently identified in screening hits and optimized clinical candidates, including covalent PPARγ inverse-agonists [1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzoxazoles are privileged scaffolds in medicinal chemistry, frequently identified in screening hits and optimized clinical candidates, including covalent PPARγ inverse-agonists [1] and topoisomerase-II inhibitors [2]. The specific structural motif of 4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline provides a highly versatile synthetic hub for drug discovery.

The rationale for this substitution pattern is deeply rooted in target engagement and pharmacokinetic optimization:

  • 5,6-Dimethyl Benzoxazole Core: The dimethyl substitution enhances lipophilic interactions within deep hydrophobic binding pockets (such as the NCOR2 corepressor binding surface of PPARγ) [1].

  • Aniline Handle: The primary amine serves as a highly reactive nucleophilic vector for generating diverse libraries of amides, ureas, and sulfonamides.

  • ortho-Chloro Substituent: The chlorine atom provides critical metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, its steric bulk restricts the rotation of the C–C bond between the phenyl and benzoxazole rings, locking the molecule into a bioactive dihedral conformation.

Retrosynthetic Strategy & Pathway

To construct the 1,3-benzoxazole core, two primary approaches are typically evaluated. Direct thermal cyclodehydration using polyphosphoric acid (PPA) at elevated temperatures (150–180 °C) is a classical method [1]. However, the harsh acidic conditions can lead to degradation or competitive polymerization when reactive groups like free anilines are present.

To ensure high fidelity and yield, this protocol utilizes a Two-Step Mild Cyclodehydration approach. This involves the amide coupling of 5-amino-2-chlorobenzoic acid with 2-amino-4,5-dimethylphenol, followed by an acid-catalyzed cyclodehydration. This step-wise method is highly preferred for aniline-containing substrates to prevent premature degradation.

SynthesisPathway A 5-Amino-2-chlorobenzoic acid (Precursor A) C N-(2-Hydroxy-4,5-dimethylphenyl)- 5-amino-2-chlorobenzamide (Intermediate) A->C HATU, DIPEA DMF, RT B 2-Amino-4,5-dimethylphenol (Precursor B) B->C D 4-Chloro-3-(5,6-dimethyl- 1,3-benzoxazol-2-yl)aniline (Core Scaffold) C->D p-TsOH, Toluene Reflux (-H2O) E Amide/Urea Derivatives (Target Library) D->E R-COCl or R-NCO Pyridine, DCM

Synthetic workflow for 4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline derivatives.

Experimental Protocols

Protocol A: Synthesis of the Amide Intermediate

Causality: The carboxylic acid of 5-amino-2-chlorobenzoic acid is sterically hindered by the ortho-chloro group and electronically deactivated by the meta-amino group. The use of HATU is critical here; it rapidly forms the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, preventing competitive dimerization. DIPEA acts as a non-nucleophilic base to maintain the active ester without competitive side reactions.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask, add 5-amino-2-chlorobenzoic acid (1.0 eq, 10 mmol) and HATU (1.2 eq, 12 mmol) in anhydrous DMF (50 mL, 0.2 M).

  • Cool the mixture to 0 °C under a nitrogen atmosphere.

  • Add DIPEA (3.0 eq, 30 mmol) dropwise over 5 minutes. Stir for 15 minutes to ensure complete active ester formation.

  • Add 2-amino-4,5-dimethylphenol (1.05 eq, 10.5 mmol) in one portion.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by pouring it into ice-cold water (150 mL). The intermediate N-(2-hydroxy-4,5-dimethylphenyl)-5-amino-2-chlorobenzamide will precipitate.

  • Filter the precipitate, wash with cold water and hexanes, and dry under a high vacuum.

Protocol B: Acid-Catalyzed Cyclodehydration to Core Scaffold

Causality: Shifting from harsh PPA to a mild p-TsOH catalyzed dehydration in refluxing toluene allows the thermodynamic sink (water removal via a Dean-Stark trap) to drive the cyclization forward without degrading the sensitive aniline moiety. p-TsOH acts as a mild protic acid catalyst to activate the amide carbonyl for intramolecular nucleophilic attack by the adjacent hydroxyl group.

Step-by-Step Procedure:

  • Dissolve the intermediate amide (1.0 eq, 8 mmol) in anhydrous toluene (80 mL, 0.1 M).

  • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq, 1.6 mmol).

  • Attach a Dean-Stark apparatus pre-filled with toluene, topped with a reflux condenser.

  • Reflux the mixture at 110 °C for 16 hours, monitoring the collection of water in the trap.

  • Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to remove the acid catalyst, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the pure 4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline.

Protocol C: Derivatization via N-Acylation

Causality: The aniline nitrogen is sterically encumbered by the adjacent bulky benzoxazole ring and electronically deactivated by the para-chloro substituent. Therefore, highly reactive electrophiles (e.g., acid chlorides) and a nucleophilic catalyst (e.g., DMAP) are required to achieve quantitative conversion.

Step-by-Step Procedure:

  • Dissolve the core scaffold (1.0 eq, 2 mmol) in anhydrous CH₂Cl₂ (20 mL, 0.1 M).

  • Add pyridine (2.0 eq, 4 mmol) and DMAP (0.1 eq, 0.2 mmol).

  • Cool the solution to 0 °C and add the desired acid chloride or isocyanate (1.2 eq, 2.4 mmol) dropwise.

  • Stir at room temperature for 2–4 hours until complete consumption of the starting material is observed via TLC.

  • Wash with 1N HCl (to remove pyridine), followed by brine. Dry over MgSO₄ and concentrate to yield the target derivative.

Data Presentation: Optimization of Cyclodehydration

The following table summarizes the optimization parameters evaluated during the development of Protocol B, highlighting the superiority of the Dean-Stark method for this specific functionalized scaffold.

EntryReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Observations / Causality
1Polyphosphoric Acid (PPA)None180245%Significant tar formation; aniline degradation under harsh acidic conditions.
2 p-TsOH (0.2 eq) Toluene 110 16 82% Clean conversion; Dean-Stark trap effectively drives thermodynamic equilibrium.
3Burgess Reagent (1.5 eq)THF70478%Fast reaction, but reagent is cost-prohibitive for large-scale library generation.
4DDQ (1.2 eq)CH₂Cl₂251215%Poor conversion; competitive side oxidation of the aniline observed.

Quality Control & Self-Validation

To ensure the protocol's self-validating nature, the following in-process controls (IPC) must be strictly adhered to:

  • Amide Formation IPC: LC-MS monitoring must confirm the disappearance of the starting acid (m/z 171) and the appearance of the amide intermediate (m/z 291 [M+H]⁺). The absence of the HOAt ester intermediate confirms complete nucleophilic attack.

  • Cyclization IPC: The shift in the UV absorption maximum is diagnostic. The extended conjugation of the fully aromatized benzoxazole core results in a distinct bathochromic shift (λmax ~310 nm) compared to the broken conjugation of the amide intermediate.

  • Final QC: ¹H NMR (DMSO-d₆) must show the disappearance of the phenolic -OH (~9.5 ppm) and amide -NH (~10.0 ppm) protons, while the aniline -NH₂ protons (~5.5 ppm) must remain intact, confirming that the cyclization occurred without collateral damage to the nucleophilic handle.

References

  • Title: Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [1]

  • Title: Synthesis and biological evaluation of 4β-benzoxazolepodophyllotoxin hybrids as DNA topoisomerase-II targeting anticancer agents Source: RSC Advances (Royal Society of Chemistry) URL: [Link] [2]

Method

In Vivo Testing Protocols for 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline: A Covalent PPARγ Inverse Agonist

Application Note & Technical Protocol Target Audience: Research Scientists, In Vivo Pharmacologists, and Oncology Drug Development Professionals Scientific Rationale & Mechanism of Action The transition from traditional...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Research Scientists, In Vivo Pharmacologists, and Oncology Drug Development Professionals

Scientific Rationale & Mechanism of Action

The transition from traditional peroxisome proliferator-activated receptor gamma (PPARγ) agonists to covalent inverse agonists represents a major paradigm shift in targeted oncology. Compounds featuring a benzoxazole core—such as 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline and its structural analogs (e.g., BAY-4931, BAY-0069)—are designed to exploit this mechanism [1].

Unlike classical antagonists that merely block agonist binding, this compound covalently modifies the Cys285 residue within the PPARγ ligand-binding domain. The Causality of Covalency: This irreversible binding is not arbitrary; it is structurally required to physically block Helix 12 from adopting an active conformation. By locking Helix 12 into a repressive state, the compound forces the continuous recruitment of corepressors NCOR1 and NCOR2 [1, 2]. This deep transcriptional repression is highly efficacious in muscle-invasive bladder cancer (MIBC), where PPARγ acts as an oncogenic lineage driver [1, 3].

To evaluate this compound in vivo, researchers must utilize a self-validating workflow that pairs physical tumor regression with molecular proof of target engagement.

PPARg_Mechanism Ligand 4-Chloro-3-(5,6-dimethyl- 1,3-benzoxazol-2-yl)aniline Target PPARγ Cys285 Covalent Binding Ligand->Target Binds Conformation Helix 12 Repressive Conformation Target->Conformation Induces Corepressor NCOR1 / NCOR2 Recruitment Conformation->Corepressor Stabilizes Gene Downregulation of Target Genes (FABP4) Corepressor->Gene Represses Efficacy Inhibition of MIBC Tumor Growth Gene->Efficacy Results in

Fig 1: Mechanism of action for benzoxazole-based covalent PPARγ inverse agonists in MIBC.

Quantitative Study Design Parameters

Before initiating costly xenograft studies, the compound's pharmacokinetic (PK) and pharmacodynamic (PD) thresholds must be established. The table below summarizes the critical go/no-go metrics for evaluating benzoxazole-derived PPARγ inverse agonists.

ParameterTarget ThresholdCausality & Experimental Rationale
In Vitro IC50 < 10 nMEnsures potent NCOR1/2 recruitment before advancing to in vivo models.
Microsomal Clearance < 10 L/h/kg (Mouse)Benzoxazoles are prone to rapid hepatic metabolism; low clearance is vital for exposure.
In Vivo Dosing 10 - 30 mg/kg (IP/PO)Achieves a free fraction above the IC90 to ensure sustained covalent target coverage.
Tumor Model UM-UC-9 XenograftA PPARγ-amplified lineage model ensures the tumor strictly relies on the target for survival.
PD Biomarker > 50% FABP4 reductionConfirms in vivo inverse agonism and functional corepressor recruitment within the tumor.

Step-by-Step Experimental Protocols

As an Application Scientist, I emphasize that every protocol must be a self-validating system. The following workflows integrate built-in quality controls to ensure data integrity.

Protocol A: Formulation and Pharmacokinetic (PK) Profiling

Causality: Benzoxazole derivatives are highly lipophilic. If administered in a suboptimal vehicle, the compound will precipitate in the peritoneal cavity (if dosed IP) or the gastrointestinal tract (if PO), leading to erratic absorption and false-negative efficacy. A self-validating PK study ensures systemic exposure before committing to a 30-day efficacy trial.

  • Vehicle Preparation: Prepare a master vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile Saline.

    • Validation Step: Visually inspect the vehicle at room temperature. It must remain a clear micellar solution; any opacity indicates phase separation.

  • Compound Solubilization: Dissolve 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline in 100% DMSO first. Sonicate in a water bath for 5 minutes. Sequentially add PEG300, then Tween-80, and finally add the saline dropwise while continuously vortexing to prevent crashing out.

  • Dosing and Sampling: Administer to NMRI nu/nu mice at 10 mg/kg via Intraperitoneal (IP) injection. Collect 50 µL of blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Quantification: Extract plasma using acetonitrile precipitation and quantify the parent compound via LC-MS/MS to calculate clearance (CL) and half-life (t1/2).

Protocol B: In Vivo Efficacy in UM-UC-9 Xenografts

Causality: UM-UC-9 is a human MIBC cell line with genomic amplification of PPARγ. Using this specific lineage-dependent model isolates the on-target efficacy of the inverse agonist. If a non-amplified model is used, the compound may appear artificially ineffective.

  • Cell Preparation: Culture UM-UC-9 cells in EMEM supplemented with 10% FBS. Harvest at 80% confluency. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5×106 cells per 100 µL.

    • Validation Step: Cell viability must be >95% via Trypan Blue exclusion prior to injection to ensure uniform tumor engraftment across the cohort.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old female NMRI nu/nu mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100-150 mm³ (typically day 10-14 post-inoculation), randomize the mice into Vehicle and Treatment groups (n=8-10/group) using a stratified block design. This ensures equal starting tumor burdens.

  • Dosing Regimen: Administer the formulated compound (e.g., 15 mg/kg) via IP injection once daily for 21-28 days.

  • Monitoring: Measure tumor volume ( V=2length×width2​ ) and body weight bi-weekly.

    • Validation Step: A body weight loss of >15% triggers a humane endpoint, serving as the primary metric for maximum tolerated dose (MTD) toxicity.

Protocol C: Pharmacodynamic (PD) Biomarker Validation

Causality: Observing tumor shrinkage alone does not prove the mechanism of action. Because this compound is a covalent inverse agonist, it must actively repress PPARγ target genes. Quantifying FABP4 (Fatty Acid Binding Protein 4) mRNA provides a self-validating metric of target engagement directly within the tumor microenvironment [1].

  • Tissue Harvesting: At the predefined PD timepoint (e.g., 6 hours post-final dose), euthanize the mice. Rapidly excise the tumors, bisect them with a sterile scalpel, and immediately snap-freeze in liquid nitrogen.

    • Validation Step: Tissue must be frozen within 2 minutes of excision; delays lead to rapid RNA degradation and artifactual gene expression profiles.

  • RNA Extraction: Homogenize 30 mg of frozen tumor tissue in TRIzol reagent using a bead mill. Extract total RNA and assess integrity via an Agilent Bioanalyzer. (Proceed only if RIN > 7.0).

  • RT-qPCR: Synthesize cDNA using a high-capacity reverse transcription kit. Perform qPCR using TaqMan or SYBR Green primers specific for human FABP4 and a stable housekeeping gene (e.g., ACTB).

  • Data Analysis: Calculate relative expression using the 2−ΔΔCt method. A successful on-target effect is defined as a statistically significant (>50%) reduction in FABP4 expression compared to vehicle-treated tumors.

References

  • Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. Journal of Medicinal Chemistry.[Link]

  • Structural basis of PPARγ-mediated transcriptional repression by the covalent inverse agonist FX-909. bioRxiv.[Link]

  • Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ. eLife.[Link]

Application

Application Notes and Protocols for the Synthesis of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of catalytic methodologies for the synthesis of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline, a key inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of catalytic methodologies for the synthesis of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline, a key intermediate in contemporary drug discovery and materials science. The benzoxazole motif is a privileged scaffold due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document details field-proven catalytic systems, with a focus on palladium- and copper-mediated cross-coupling reactions, which are paramount for the efficient construction of the 2-arylbenzoxazole core. The protocols herein are designed for reproducibility and scalability, offering researchers and process chemists a reliable foundation for their synthetic endeavors.

Introduction: The Significance of the 2-Arylbenzoxazole Scaffold

The 2-arylbenzoxazole framework is a cornerstone in medicinal chemistry and materials science.[5] Its rigid, planar structure and unique electronic properties contribute to its ability to interact with various biological targets. The title compound, 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline, is a highly functionalized derivative with potential applications as a building block for more complex molecules, such as kinase inhibitors or fluorescent probes. The strategic placement of the chloro, dimethyl, and amino functionalities allows for further chemical modifications, making it a versatile synthon.

The synthesis of 2-arylbenzoxazoles can be broadly categorized into two main strategies:

  • Classical Condensation Reactions: These methods typically involve the cyclization of a 2-aminophenol with a carboxylic acid derivative (e.g., acid chloride, aldehyde, or ester). While robust, these methods can sometimes require harsh reaction conditions.[6]

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on these powerful methods, which offer milder reaction conditions, broader substrate scope, and greater functional group tolerance.[7] The two most prominent approaches are the direct C-H arylation of a pre-formed benzoxazole and the intramolecular cyclization of an ortho-haloanilide.

This guide will focus on the application of transition metal catalysis for the synthesis of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline, providing detailed protocols for both palladium- and copper-based systems.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection of the target molecule points to two primary precursor fragments: 5,6-dimethyl-2-aminophenol and a derivative of 2-amino-4-chlorobenzoic acid or 2-amino-4-chlorobenzaldehyde .

G cluster_precursors target 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline disconnection C-N bond formation (cyclization) C-C bond formation (arylation) target->disconnection precursors Key Precursors disconnection->precursors aminophenol 5,6-Dimethyl-2-aminophenol chlorophenyl 2-Amino-4-chlorobenzaldehyde or 2-Amino-4-chlorobenzoic acid derivative G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(X)L_n oxidative_addition->pd_complex1 cmd Concerted Metalation- Deprotonation (CMD) pd_complex1->cmd pd_complex2 Ar-Pd(II)(Benzoxazole)L_n cmd->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 2-Arylbenzoxazole reductive_elimination->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition benzoxazole Benzoxazole benzoxazole->cmd

Figure 2: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Experimental Protocol: Pd-Catalyzed Synthesis

Materials:

  • 5,6-Dimethylbenzoxazole

  • 1-Amino-2-bromo-5-chlorobenzene (or 1-amino-2-iodo-5-chlorobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • PCy₂-Man-phos (or other suitable bulky phosphine ligand) [8]* Lithium tert-butoxide (LiOt-Bu)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), the phosphine ligand (8 mol%), and LiOt-Bu (1.5 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add 5,6-dimethylbenzoxazole (1.5 mmol) and the aryl halide (e.g., 1-amino-2-bromo-5-chlorobenzene) (1.0 mmol).

  • Add anhydrous THF (3 mL) via syringe.

  • Seal the tube and stir the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline.

Data Presentation: Catalyst and Ligand Screening
Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PCy₂-Man-phos (8)LiOt-BuTHF11024~90% (estimated)
Pd₂(dba)₃ (1)XPhos (4)K₂CO₃Dioxane12024Moderate
PdCl₂(dppf) (3)-Cs₂CO₃Toluene11018Moderate to Good

Note: Yields are estimated based on literature for similar transformations and require experimental verification. [8]

Copper-Catalyzed Intramolecular Cyclization Strategy

The copper-catalyzed Ullmann condensation is a classical and cost-effective method for forming C-O bonds, making it well-suited for the intramolecular cyclization of ortho-haloanilides to form benzoxazoles. [9][10][11]This approach requires the prior synthesis of the anilide precursor.

Rationale and Mechanistic Considerations

The reaction proceeds via the formation of a copper(I) amide intermediate, which then undergoes an intramolecular nucleophilic substitution to displace the halide and form the oxazole ring. The use of a ligand, such as 1,10-phenanthroline or triphenylphosphine, can accelerate the reaction by stabilizing the copper species and facilitating the C-O bond formation. [1][7]

G start o-Haloanilide cu_amide Copper(I) Amide Intermediate start->cu_amide cu_catalyst Cu(I) Catalyst cu_catalyst->cu_amide base Base (e.g., K₂CO₃) base->cu_amide intramolecular_cyclization Intramolecular C-O Bond Formation cu_amide->intramolecular_cyclization product 2-Arylbenzoxazole intramolecular_cyclization->product

Sources

Method

Application Note: Formulation Strategies for 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Executive Summary & Physicochemical Profiling 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is a highly lipophilic, rigid small molecule characterized by its planar benzoxazole core, hydrophobic dimethyl and chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is a highly lipophilic, rigid small molecule characterized by its planar benzoxazole core, hydrophobic dimethyl and chloro substituents, and a weakly basic aniline moiety. From a preformulation perspective, these structural features result in a high crystal lattice energy and a predicted LogP of >4.0, classifying it as a classic Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, variable permeability).

The parent benzoxazole structure is notoriously insoluble in aqueous media [1]. While the aniline group provides a weak basic center (pKa ~3.5–4.5) that may allow for slight dissolution in the acidic gastric environment, the compound will rapidly precipitate upon entering the neutral pH of the intestine. To overcome this dissolution-rate-limited absorption, advanced formulation strategies must be employed. This protocol details two industry-standard, self-validating workflows for formulating this compound: Amorphous Solid Dispersions (ASD) via Spray Drying and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

Preformulation Assessment & Rationale

Before selecting a formulation pathway, it is critical to understand the causality behind the compound's insolubility. The high melting point of benzoxazole derivatives is driven by strong intermolecular π-π stacking [1].

  • The ASD Rationale: By dissolving the drug and a polymer in a common solvent and rapidly evaporating it (spray drying), we bypass the crystal lattice energy entirely. The polymer (e.g., HPMCAS) acts as an anti-nucleating agent, generating a "spring and parachute" effect. The amorphous drug rapidly dissolves (the spring), while the polymer maintains supersaturation in the gastrointestinal tract (the parachute)[2].

  • The SMEDDS Rationale: Given the compound's high lipophilicity, it exhibits high solubility in lipidic excipients. By formulating it into an isotropic mixture of oils and surfactants, the drug remains solubilized in oil-in-water (O/W) microdroplets (<100 nm) upon contact with GI fluids, completely bypassing the dissolution step and potentially enhancing lymphatic uptake [3].

Strategy 1: Amorphous Solid Dispersion (ASD) via Spray Drying

Workflow Visualization

ASD_Workflow A API + HPMCAS (1:3 Ratio) B Solvent Dissolution (DCM:MeOH 2:1) A->B Mix until clear C Atomization (Two-Fluid Nozzle) B->C Peristaltic Pump D Droplet Drying (Hot N2 Gas, 85°C) C->D Spray E Cyclone Separation (Particle Collection) D->E Evaporate F Secondary Drying (Vacuum, 40°C) E->F Remove residual solvent G Stable ASD Powder (Tg > 70°C) F->G Final Product

Caption: Step-by-step workflow for generating an Amorphous Solid Dispersion (ASD) via spray drying.

Detailed Protocol: HPMCAS-based Spray Drying

Materials:

  • API: 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

  • Polymer: Hydroxypropyl methylcellulose acetate succinate (HPMCAS-M grade)

  • Solvent: Dichloromethane (DCM) and Methanol (MeOH) (Analytical grade)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a binary solvent system of DCM:MeOH at a 2:1 (v/v) ratio. Causality: DCM is excellent for dissolving the lipophilic benzoxazole core, while MeOH ensures the solvation of the HPMCAS polymer.

  • Solution Compounding: Dissolve the API and HPMCAS in the solvent at a 1:3 (w/w) drug-to-polymer ratio to achieve a total solids concentration of 5% (w/v). Stir magnetically at 300 rpm for 45 minutes until a completely clear solution is formed. Validation: Visual inspection must confirm the absence of any undissolved particulates to prevent nozzle clogging.

  • Spray Drying Parameters: Utilize a lab-scale spray dryer (e.g., Büchi B-290) in a closed-loop configuration with inert Nitrogen gas (to prevent solvent combustion).

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C – 50°C

    • Aspirator Rate: 100%

    • Feed Rate: 15 mL/min (via peristaltic pump)

    • Atomization Gas Flow: 400 L/h

  • Secondary Drying (Critical Step): Collect the powder from the cyclone. Transfer the powder to a vacuum oven at 40°C and -0.8 bar for 24 hours. Causality: Residual DCM/MeOH acts as a plasticizer, significantly lowering the glass transition temperature ( Tg​ ) of the ASD. If not removed, the increased molecular mobility will lead to premature recrystallization of the API [4].

Strategy 2: Self-Microemulsifying Drug Delivery System (SMEDDS)

Mechanism Visualization

SMEDDS_Pathway A Anhydrous SMEDDS (Oil + Surfactants + API) B Oral Administration (Gelatin Capsule) A->B C Gastric/Intestinal Fluid (Aqueous Dilution) B->C Capsule Dissolves D Spontaneous Emulsification (Mild GI Agitation) C->D Dilution E O/W Microemulsion (Droplets < 50 nm) D->E Self-Assembly F Lymphatic Uptake & Systemic Absorption E->F Bypasses Dissolution

Caption: In vivo mechanistic pathway of a Self-Microemulsifying Drug Delivery System (SMEDDS).

Detailed Protocol: Lipid-Based Formulation

Materials:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate)

  • Surfactant: Kolliphor EL (Polyoxyl 35 castor oil)

  • Co-surfactant: Transcutol HP (Diethylene glycol monoethyl ether)

Step-by-Step Methodology:

  • Excipient Screening & Blending: Based on the high LogP of the compound, prepare a blank lipid vehicle consisting of 30% Capryol 90, 50% Kolliphor EL, and 20% Transcutol HP (w/w). Causality: This specific ratio typically falls within the microemulsion region of a ternary phase diagram, ensuring that upon aqueous dilution, the system forms a transparent microemulsion rather than a cloudy macroemulsion [5].

  • API Loading: Add 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline to the blank vehicle to achieve a target drug loading of 25 mg/g.

  • Homogenization: Vortex the mixture for 5 minutes, followed by bath sonication at 40°C for 30 minutes. Validation: The system must return to room temperature and remain a clear, isotropic, yellowish liquid without any API precipitation for at least 48 hours.

  • Dispersion Testing: Drop 1 mL of the loaded SMEDDS into 250 mL of simulated 0.1 N HCl (pH 1.2) and phosphate buffer (pH 6.8) at 37°C under mild agitation (50 rpm). The mixture should spontaneously form a bluish-transparent dispersion within 2 minutes, indicating successful microemulsification.

In Vitro Evaluation & Data Presentation

To validate the success of the formulations, comparative in vitro testing must be conducted against the neat (unformulated) crystalline API. The following table summarizes the target quantitative metrics expected from a successful formulation run.

Formulation TypeApparent Aqueous Solubility (pH 6.8)Physical StateDroplet/Particle Size% Dissolution (at 60 min)
Neat Crystalline API < 5 µg/mLCrystallineN/A (Macroscopic)< 10%
ASD (1:3 HPMCAS) ~ 150 µg/mL (Supersaturated)Amorphous ( Tg​ ~75°C)N/A (Dissolved polymer)> 85%
SMEDDS > 1,000 µg/mL (Solubilized)Isotropic Liquid~ 35 nm (PDI < 0.2)> 95% (Dispersed)

Table 1: Target physicochemical and in vitro performance metrics for 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline formulations.

References

  • Park, Kinam. "Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: Formulation and process considerations." KinamPark.com, 2013. Available at:[Link]

  • Grass, Michael, and Vodak, David. "Spray Dried Dispersions in Controlled Release Formulations." American Pharmaceutical Review, June 2025. Available at:[Link]

  • "Clinical studies with oral lipid based formulations of poorly soluble compounds." PMC - National Institutes of Health, 2007. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Column chromatography purification methods for 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Target Compound: 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Technical Support Center. Purifying 4-Chloro-3-(5,6-dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Purifying 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline presents a unique chromatographic challenge due to its dual chemical nature. The molecule features a polar, basic primary aniline group that strongly interacts with stationary phases, alongside a highly lipophilic, planar benzoxazole core containing a chloro substituent that drives strong intermolecular π−π stacking.

This guide provides field-proven, mechanistically grounded solutions to overcome amine streaking, solubility failures, and co-elution issues during column chromatography.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline streak so severely on a standard silica gel column? A1: The primary cause of amine streaking is the interaction between the basic aniline group and the acidic silanol groups (Si-OH) present on the silica gel surface[1]. When the aniline interacts with these acidic sites, it undergoes protonation or forms strong hydrogen bonds, causing the compound to bind too tightly to the stationary phase[1]. This results in a continuous "smear" or tailing effect rather than a sharp elution band. This is particularly problematic if you are using older Type-A silica columns, which possess highly acidic residual silanols that act as unwanted cation-exchange sites[2].

Q2: How do I modify my mobile phase to prevent this amine streaking? A2: You must introduce a competing base that "deactivates" the silica. Triethylamine (TEA) is the industry standard[1]. Because TEA is a stronger base (pKa ~10.7) than the aniline group on your target molecule (pKa ~4.6), TEA preferentially binds to and neutralizes the acidic silanol sites[1]. This allows your target benzoxazole-aniline to partition normally between the mobile and stationary phases. Adding 1-2% (v/v) TEA to your eluent is typically sufficient to resolve the issue[1].

Q3: My compound is precipitating on the column head when using Hexane/Ethyl Acetate. What is happening? A3: Benzoxazole derivatives, especially those with planar aromatic systems and halogen substituents like chlorine, often exhibit strong intermolecular stacking[3]. This makes them highly crystalline and poorly soluble in non-polar alkanes like hexane. If the sample is loaded in a stronger solvent and hits a hexane-rich mobile phase, it "oils out" or crashes on the column head[3]. To fix this, switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient, which provides superior solvation for the benzoxazole core, and utilize a dry-loading technique[4].

Q4: How do I separate the target from unreacted 2-amino-4,5-dimethylphenol precursors? A4: Unreacted starting materials from classical benzoxazole syntheses often have vastly different pKa values and polarities[4]. If normal-phase silica fails to resolve the phenol from the aniline, switch to a reversed-phase (C18) system. Using a buffered mobile phase (e.g., 0.1% Formic Acid) will protonate the aniline (eluting it earlier) while keeping the phenol neutral, drastically improving selectivity.

Part 2: Process Workflows & Visualization

Understanding the chemical interactions at the stationary phase is critical for logical troubleshooting. The diagram below illustrates how TEA outcompetes the aniline for acidic silanol sites.

Mechanism Silanol Acidic Silanol (Si-OH) Interaction Strong Ionic Interaction (Protonation) Silanol->Interaction Masked Deactivated Silanol (Si-O- ... H-TEA+) Silanol->Masked Analyte Target Analyte (Aniline -NH2) Analyte->Interaction Tailing Peak Tailing & Streaking Interaction->Tailing TEA Triethylamine (TEA) pKa ~10.7 TEA->Masked Competes for sites Elution Free Analyte Elution (Sharp Peak) Masked->Elution Prevents binding

Fig 1. Mechanism of silica silanol deactivation by TEA to prevent aniline streaking.

When facing a failed purification, follow this self-validating decision matrix to isolate the root cause and select the appropriate protocol.

Troubleshooting Start Issue: Poor Resolution / Streaking CheckSol Evaluate Sample Solubility Start->CheckSol Soluble High Solubility in Hexane/EtOAc CheckSol->Soluble Insoluble Poor Solubility (Precipitation) CheckSol->Insoluble AddTEA Add 1-2% TEA to Eluent Soluble->AddTEA SwitchSolv Switch to DCM/MeOH & Dry Load Sample Insoluble->SwitchSolv RunTLC Run TLC with Modified System AddTEA->RunTLC SwitchSolv->AddTEA Success Sharp Spots: Proceed with Silica Column RunTLC->Success Resolved Fail Still Streaking: Switch to C18 Reversed-Phase RunTLC->Fail Unresolved

Fig 2. Decision matrix for troubleshooting benzoxazole-aniline chromatography issues.

Part 3: Quantitative Data & Selection Matrices

Use the following tables to select the optimal chemical modifiers and stationary phases based on your specific crude mixture profile.

Table 1: Mobile Phase Modifier Comparison for Amine Purification

ModifierConcentrationMechanistic AdvantageDrawbacksBest Application
Triethylamine (TEA) 1.0 - 2.0% (v/v)Excellent silanol masking; highly volatile[1].Strong odor; can co-elute if fractions aren't dried well.Normal Phase (Silica)
Ammonium Hydroxide 0.5 - 1.0% (v/v)Leaves no organic residue upon evaporation[1].Can degrade silica over time; requires polar solvents.Highly polar amines in DCM/MeOH
Formic Acid (FA) 0.1% (v/v)Sharpens peaks by maintaining consistent protonation state.Increases analyte polarity drastically.Reversed Phase (C18)

Table 2: Stationary Phase Selection Matrix for Benzoxazole Derivatives

Stationary PhaseTarget Analyte StateRecommended Mobile PhaseResolution Power
Bare Silica (Type-B) Neutral / Free BaseDCM / MeOH + 1% TEAModerate
Amine-Functionalized Free BaseHexane / EtOAcHigh (No TEA needed)
C18 (Reversed Phase) Protonated SaltWater / MeCN + 0.1% FAVery High

Part 4: Validated Experimental Protocols

Protocol A: TEA-Deactivated Normal Phase Flash Chromatography

Use this protocol as the primary method for standard crude mixtures.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) at a 98:2 to 95:5 ratio. Add 1% (v/v) Triethylamine (TEA) to the mixture and stir well[1].

  • Column Packing & Deactivation: Slurry pack the silica gel column using the TEA-modified mobile phase. Flush 2-3 column volumes (CV) of the modified solvent through the bed to fully deactivate the acidic silanol sites prior to loading the sample[1].

  • Dry Loading (Critical Step): Dissolve the crude 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline in a minimal amount of pure DCM. Add silica gel (approx. 3x the mass of the crude compound) to the flask. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained[4].

  • Loading: Carefully pour the dry-loaded silica onto the flat head of the packed column. Top with a 1 cm layer of clean sea sand to prevent bed disturbance.

  • Elution & Validation: Elute using the DCM/MeOH (+1% TEA) isocratic system. Monitor fractions via TLC. Self-Validation Check: Pre-treat your TLC plates by dipping them in 5% TEA in hexane and drying before spotting; if the spot streaks on the plate but not the column, your column deactivation was successful, but your analytical plate was not[1].

Protocol B: Reversed-Phase (C18) Rescue Purification

Use this protocol if normal phase fails due to extreme polarity, or if the compound co-elutes tightly with phenolic starting materials.

  • System Setup: Equip an automated flash chromatography system with a C18 bonded-phase column.

  • Solvent System:

    • Line A: Ultrapure Water + 0.1% Formic Acid.

    • Line B: Acetonitrile (MeCN) + 0.1% Formic Acid. (Note: Formic acid ensures the aniline remains protonated, preventing secondary interactions with any unreacted silanols on the C18 matrix).

  • Sample Injection: Dissolve the sample in a small volume of DMSO or DMF. Ensure the injection volume is <2% of the total column volume to prevent band broadening.

  • Gradient Execution: Run a linear gradient from 10% B to 90% B over 15 column volumes. The protonated benzoxazole-aniline will elute as a sharp, well-defined peak.

  • Recovery & Validation: Pool the product-containing fractions. Because the product is in its protonated salt form, neutralize the pooled fractions with saturated aqueous NaHCO3​ to precipitate the free base. Extract with EtOAc, dry over Na2​SO4​ , and concentrate under vacuum.

References

  • LCGC International. "What's Happening to My Column?" Chromatography Online. Available at: [Link]

  • "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega. Available at: [Link]

  • "Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization." PMC - NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Purity of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

This guide serves as a specialized resource for researchers, chemists, and drug development professionals encountering challenges in the purification of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline. The complex h...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized resource for researchers, chemists, and drug development professionals encountering challenges in the purification of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline. The complex heterocyclic nature of this molecule necessitates a nuanced approach to extraction and purification to minimize process-related impurities. This document provides in-depth, experience-driven solutions to common issues, structured in a practical question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses specific, problem-oriented challenges that may arise during the synthesis and purification workflow.

Q1: My final isolated product has a persistent yellow or brownish hue. What is the likely cause and how can I achieve a colorless, crystalline solid?

A: A persistent color in your product typically indicates the presence of oxidized species or residual aromatic impurities, which can be highly colored even at low concentrations.

Causality and Expert Insights: The aniline functional group is susceptible to air oxidation, which can form highly conjugated, colored byproducts. Additionally, if nitrating agents were used in an earlier synthetic step to produce a precursor, trace amounts of unreacted nitro-aromatic compounds can persist. These are often intensely yellow.[1][2]

Recommended Solutions:

  • Activated Charcoal Treatment: This is the most effective first step for removing bulk color. The porous structure of activated charcoal provides a high surface area for the adsorption of large, conjugated colored molecules.

  • Solvent System Optimization for Recrystallization: If charcoal treatment is insufficient, the impurity may have similar polarity to your product. A carefully selected solvent system for recrystallization is critical.

Protocol: Decolorization and Recrystallization

  • Solvent Selection: Choose a solvent in which your target compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for anilines include ethanol, methanol, or toluene, sometimes with water as an anti-solvent.[3]

  • Dissolution: In a flask, dissolve the crude, colored product in the minimum amount of boiling solvent.

  • Charcoal Addition: Once fully dissolved, remove the flask from the heat source and add a small amount (typically 1-2% w/w) of activated charcoal. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: Bring the solution back to a gentle boil for 5-10 minutes. Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the charcoal. A pre-heated funnel prevents premature crystallization of your product.[3]

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.

Q2: My HPLC analysis shows multiple impurity peaks, some very close to the main product peak. How can I identify and remove these?

A: Closely eluting peaks often suggest the presence of structural isomers or analogs formed during synthesis. Their similar physicochemical properties make them challenging to separate.

Causality and Expert Insights: During the benzoxazole ring formation or a preceding chlorination step, side reactions can lead to isomers. For instance, chlorination might occur at a different position on the aniline ring, or cyclization could involve an isomeric precursor. Such impurities are common in the synthesis of complex heterocyclic systems like quinazolines and benzoxazoles.

Recommended Solutions:

  • High-Resolution Analytical Techniques: To identify these impurities, advanced characterization is necessary. High-resolution mass spectrometry (HRMS) can confirm if the impurities are isomers (same molecular weight) or analogs (different molecular weight). 2D-NMR techniques can help elucidate their exact structures.

  • Flash Column Chromatography: When recrystallization fails to separate closely related impurities, flash column chromatography is the method of choice. The differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase allows for their separation.[4]

Table 1: Recommended Starting Conditions for Chromatography

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh) Standard choice for compounds with moderate polarity.
Mobile Phase Hexane/Ethyl Acetate gradient Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the ethyl acetate concentration. This provides good separation for many aniline derivatives.[4]

| Detection | UV at 254 nm | The aromatic nature of the compound and likely impurities allows for easy visualization. |

Workflow Diagram: Purification Strategy

Purification_Decision_Tree start Crude Product Analysis (HPLC/TLC) check_impurities Assess Impurity Profile start->check_impurities recrystallize Perform Recrystallization (See Protocol) check_impurities->recrystallize Impurities have different polarity column_chrom Perform Flash Column Chromatography (See Protocol) check_impurities->column_chrom Isomeric or closely related impurities check_purity_recrys Check Purity (HPLC) recrystallize->check_purity_recrys check_purity_col Check Purity (HPLC) column_chrom->check_purity_col check_purity_recrys->column_chrom Purity <99% final_product High-Purity Product check_purity_recrys->final_product Purity >99% check_purity_col->final_product Purity >99%

Caption: Decision tree for selecting the optimal purification method.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to general but critical questions regarding the purification process.

Q3: What is the recommended solvent system for the initial liquid-liquid extraction from the reaction mixture?

A: The choice of extraction solvent is critical for maximizing yield and minimizing the co-extraction of impurities. For an aniline derivative like this, a water-immiscible organic solvent of intermediate polarity is ideal.

Expert Recommendation: Ethyl acetate is highly recommended. It offers a good balance of polarity to effectively dissolve the target molecule while leaving highly polar (e.g., inorganic salts) and non-polar (e.g., grease) impurities behind. Dichloromethane (DCM) is an alternative, but ethyl acetate is often preferred for its lower toxicity and environmental impact.

Key Step: pH Adjustment The aniline group is basic. Before extraction, it is crucial to adjust the pH of the aqueous phase.

  • To extract the product: Ensure the aqueous layer is basic (pH > 8). This deprotonates the aniline, making it neutral and more soluble in the organic solvent.

  • To remove basic impurities: An acidic wash (e.g., with dilute HCl) of the organic layer can protonate basic impurities, pulling them into the aqueous phase while your (potentially less basic) product remains in the organic layer.

Workflow Diagram: Liquid-Liquid Extraction

Extraction_Workflow A 1. Quench Reaction Mixture in Water B 2. Adjust to pH > 8 with Na2CO3 or NaOH A->B C 3. Extract with Ethyl Acetate (repeat 3x) B->C D 4. Combine Organic Layers C->D E 5. Wash with Brine (sat. NaCl) D->E F 6. Dry over Anhydrous Na2SO4 E->F G 7. Filter and Evaporate Solvent F->G H Crude Product G->H

Caption: Standard workflow for liquid-liquid extraction of the target compound.

Q4: Which analytical techniques are best suited for final purity assessment?

A: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment.

Expert Recommendation:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reverse-phase C18 column with a UV detector is highly effective. The area percentage of the main peak provides a quantitative measure of purity.[3][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. The mass spectrometer provides structural information for impurity identification.[6][7]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for confirming the structure of your final product and can detect impurities if they are present in significant amounts (>1%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your main product and any impurities separated by the HPLC.

Table 2: Standard HPLC Method for Purity Analysis

Parameter Condition
Column Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

(This is a starting point and may require optimization for your specific impurity profile)[3]

Section 3: References

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. (2022). Biosciences Biotechnology Research Asia. Available at: [Link]

  • 4-Chloroaniline | SIELC Technologies. (2018). SIELC Technologies. Available at: [Link]

  • C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis. (n.d.). Rsc.org. Available at: [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia. Available at: [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. (1996). EPA. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journals. Available at: [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). PMC. Available at: [Link]

  • Process for the preparation of 4-chloro-2,5-dimethoxy-aniline. (n.d.). Google Patents. Available at:

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). PubMed. Available at: [Link]

  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. (2023). eScholarship. Available at: [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (n.d.). EPA. Available at: [Link]

  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. (n.d.). SciELO México. Available at: [Link]

  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (2010). Asian Journal of Research in Chemistry. Available at: [Link]

Sources

Troubleshooting

Optimizing crystallization conditions for 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline . As a Senior Application Scientist, I have designed this portal to add...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline .

As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges of this molecule. Structurally, this compound presents a highly hydrophobic benzoxazole core, a halogen-bonding chloro substituent, and a hydrogen-bonding aniline group. This specific combination frequently leads to complex solid-state behaviors, including Liquid-Liquid Phase Separation (LLPS or "oiling out"), conformational polymorphism, and anisotropic (needle-like) crystal growth.

This guide provides field-proven, self-validating troubleshooting strategies to ensure you achieve a high-purity, thermodynamically stable, and processable crystalline product.

Crystallization Troubleshooting Workflow

The following decision tree outlines the logical progression for diagnosing and resolving common crystallization failures for this compound.

CrystallizationWorkflow Start Start Crystallization Process CheckLLPS Is the system oiling out (LLPS)? Start->CheckLLPS FixLLPS Adjust Solvent Ratio & Implement Seeding CheckLLPS->FixLLPS Yes CheckPoly Is the product polymorphically pure? CheckLLPS->CheckPoly No (Solid Particles) FixLLPS->CheckLLPS Re-evaluate FixPoly Thermodynamic Slurry Conversion CheckPoly->FixPoly No (Mixture) CheckHabit Are crystals forming fine needles? CheckPoly->CheckHabit Yes (Stable Form) FixPoly->CheckPoly Re-evaluate FixHabit Temperature Cycling (Ostwald Ripening) CheckHabit->FixHabit Yes (Poor Filtration) Success Filter, Wash & Dry Stable API CheckHabit->Success No (Good Aspect Ratio) FixHabit->CheckHabit Re-evaluate

Fig 1: Logical workflow for diagnosing and resolving API crystallization bottlenecks.

Frequently Asked Questions (FAQs)

Section A: Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my solution turn into a cloudy emulsion instead of forming crystals when I add the anti-solvent? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturation is generated too rapidly, pushing the system into a miscibility gap (binodal/spinodal curve) before the solute molecules can arrange into a rigid crystal lattice[1]. Because 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is highly hydrophobic, adding a polar anti-solvent (like water or cold ethanol) abruptly forces the solute to separate into a solute-rich liquid phase rather than nucleating solid crystals[2]. Oiling out is detrimental because the oil phase acts as a highly effective solvent for impurities, leading to a sticky, impure amorphous gel[1].

Q: How can I bypass the LLPS zone and force solid nucleation? A: You must control the chemical potential and desolvation kinetics. Antisolvent crystallization is a three-step mechanism where the antisolvent must first penetrate the solvation shell before solute-solute interactions can occur[3]. To prevent oiling out:

  • Reduce the supersaturation generation rate: Add the anti-solvent sub-surface at a highly controlled, slow rate[4].

  • Implement a Seeding Strategy: Introduce 1-2% (w/w) of pure crystalline seeds before the system reaches the LLPS boundary. Seeds provide a low-energy surface for solute integration, allowing crystal growth to consume supersaturation faster than it is generated, thus bypassing the oiling-out phase[1].

Section B: Polymorphism and Form Control

Q: XRPD analysis shows I am getting a mixture of polymorphs. How do I isolate the thermodynamically stable form? A: The conformational flexibility of the aniline and benzoxazole rings allows this molecule to pack in multiple crystal lattices with similar lattice energies, a primary driver for polymorphism[5]. If you are obtaining a mixture, your crystallization is likely under kinetic control (fast cooling/precipitation favors the metastable form). To achieve the thermodynamically stable form, transition to thermodynamic control. This is done by creating a prolonged slurry at an elevated temperature. In this environment, the highly soluble metastable crystals will dissolve, and the less soluble stable polymorph will grow—a process driven by the solubility differential between the two forms.

Section C: Crystal Habit and Morphology

Q: The crystals are precipitating as fine, hair-like needles that completely clog the filtration funnel. How can I improve the aspect ratio? A: Needle-like growth (high aspect ratio) is highly common for planar aromatic systems because the π

π stacking faces grow much faster than the hydrogen-bonded faces. Conventional cooling or antisolvent methods often exacerbate this[6]. To correct this, you must apply Temperature Cycling . By oscillating the temperature just below the solubility curve, you induce Ostwald ripening. During the heating phase, the fine needles (which have a high surface-area-to-volume ratio and higher apparent solubility) dissolve. During the cooling phase, the solute deposits onto the larger, more stable crystal faces, effectively "fattening" the crystals and reducing the aspect ratio.

Step-by-Step Experimental Methodologies

Protocol 1: Seeded Anti-Solvent Crystallization (LLPS Prevention)

This protocol is a self-validating system: the persistence of the seed bed confirms you have successfully avoided the undersaturated zone, while the lack of turbidity confirms avoidance of the LLPS zone.

  • Dissolution: Dissolve the crude 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline in a primary solvent (e.g., Tetrahydrofuran or Ethyl Acetate) at 50°C to achieve a concentration of 150 mg/mL.

  • Clarification: Polish filter the solution through a 0.22 µm PTFE membrane into a jacketed crystallizer to remove foreign particulates that could induce uncontrolled primary nucleation.

  • Initial Anti-Solvent Addition: Slowly add the anti-solvent (e.g., Heptane) at 0.5 mL/min until the solution reaches a slight supersaturation ( S≈1.1 ). Self-Validation: The solution must remain completely clear. If it clouds, heat to 55°C to dissolve, then cool back to 50°C.

  • Seeding: Add 2% w/w of pre-milled, pure seed crystals (target D50: 10-20 µm) suspended in a small volume of anti-solvent. Hold the system isothermally for 60 minutes. Self-Validation: Inspect visually or via FBRM probe; the seed crystals must not dissolve.

  • Controlled Addition: Resume anti-solvent addition at a slow, linear rate (0.2 mL/min) over 4 hours until the target solvent:anti-solvent ratio is reached.

  • Cooling & Isolation: Cool the suspension to 5°C at 0.1°C/min, hold for 2 hours, and filter.

Protocol 2: Temperature Cycling for Habit Modification

Use this protocol to convert unfilterable needles into block-like or granular crystals.

  • Establish Suspension: Begin with the suspension of needle-like crystals in the final crystallization mother liquor.

  • Determine Cycling Limits: Identify Tmax​ (temperature where ~30% of the solid mass dissolves) and Tmin​ (target isolation temperature).

  • Heating Phase: Heat the suspension from Tmin​ to Tmax​ at a rate of 0.5°C/min. Hold at Tmax​ for 30 minutes to allow complete dissolution of fines.

  • Cooling Phase: Cool the suspension back to Tmin​ at a much slower rate of 0.1°C/min to promote growth on existing stable faces rather than secondary nucleation.

  • Iteration: Repeat this cycle 3 to 5 times.

TempCycling Start Needle Suspension Heat Heat to T_max (0.5°C/min) Start->Heat Dissolve Fines Dissolve Heat->Dissolve Cool Cool to T_min (0.1°C/min) Dissolve->Cool Grow Blocky Growth Cool->Grow Grow->Heat Repeat 3-5x

Fig 2: Mechanism of Ostwald ripening via temperature cycling for habit modification.

Quantitative Data Summaries

Table 1: Solvent / Anti-Solvent Screening Matrix (Theoretical Baseline) Select your solvent system based on the desired mechanism of supersaturation and impurity purging requirements.

Primary SolventAnti-SolventSolubility @ 50°C (mg/mL)Solubility @ 5°C (mg/mL)LLPS RiskRecommended Ratio (v/v)
Tetrahydrofuran (THF)Heptane> 20015.2High1 : 3
Ethyl Acetate (EtOAc)Heptane1458.4Moderate1 : 2.5
Dimethylformamide (DMF)Water> 300< 1.0Very High1 : 4
Isopropanol (IPA)Water854.1Low1 : 2

Table 2: Optimized Cooling & Cycling Parameters

ParameterValueMechanistic Purpose
Primary Cooling Rate 0.1 - 0.2 °C/minPrevents supersaturation spikes; avoids LLPS and secondary nucleation.
Seed Loading 1.5% - 2.0% (w/w)Provides sufficient surface area to consume supersaturation smoothly.
Cycling Tmax​ 45 °CHigh enough to dissolve high-energy needle tips/fines; low enough to retain bulk seed.
Cycling Tmin​ 5 °CMaximizes yield prior to filtration.
Hold Times 30 - 60 minAllows system to reach thermodynamic equilibrium at temperature extremes.

References

  • Oiling Out in Crystallization - Mettler Toledo Mettler Toledo[Link][1]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Crystal Growth & Design - ACS Publications[Link][2]

  • Polymorphism in Pharmaceutical Compounds Indian Academy of Sciences[Link][5]

  • Make the most of antisolvent crystallization ResearchGate[Link][4]

  • Three-Step Mechanism of Antisolvent Crystallization Crystal Growth & Design - ACS Publications[Link][3]

  • Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization MDPI[Link][6]

Sources

Optimization

Technical Support Center: Storage and Handling of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Welcome to the technical support guide for 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. By understanding the potential degradation pathways and implementing the recommended procedures, you can minimize experimental variability and ensure the reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and stability of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is primarily influenced by three main factors:

  • Atmospheric Conditions: Exposure to oxygen and moisture can lead to oxidative degradation and hydrolysis. Aromatic amines are susceptible to oxidation, which can be catalyzed by light and trace metal impurities. Moisture can facilitate hydrolytic cleavage of the benzoxazole ring, although this is generally less common under typical storage conditions.

  • Temperature: Elevated temperatures accelerate the rates of all chemical degradation reactions.[1] For many aromatic amines, storage at temperatures below 30°C (86°F) is recommended to maintain stability.[1]

  • Light: Exposure to UV or visible light can provide the energy needed to initiate photo-oxidative degradation pathways, leading to the formation of colored impurities and loss of potency.

Q2: What is the recommended storage temperature for this compound?

A2: To minimize degradation, it is recommended to store 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline in a refrigerator at approximately 4°C.[2] For long-term storage, temperatures of -20°C or even -70°C can significantly extend the shelf-life by further slowing down degradation kinetics.[3]

Q3: How should I handle the compound to prevent degradation during experimental use?

A3: When handling the compound, it is crucial to minimize its exposure to adverse conditions. Work in a well-ventilated area, and if possible, under an inert atmosphere (e.g., nitrogen or argon) to reduce contact with oxygen and moisture.[4] Use clean, dry spatulas and glassware to avoid contamination. After dispensing the required amount, securely reseal the container and promptly return it to the recommended storage conditions.

Q4: What are the visual signs of degradation?

A4: A pure sample of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is expected to be a solid. The appearance of a yellow or brownish tint can be an initial sign of degradation, likely due to the formation of oxidized oligomeric species.[5] Any change in color or physical state (e.g., clumping due to moisture absorption) should be considered an indicator of potential degradation.

Q5: Can I store solutions of this compound? If so, under what conditions?

A5: While storing the compound in its solid form is ideal, solutions may be necessary for experimental workflows. If you need to store solutions, use a dry, aprotic solvent. It is advisable to prepare fresh solutions before use. If short-term storage is unavoidable, store the solution in a tightly sealed container, protected from light, at a low temperature (e.g., 4°C or -20°C). The stability of the compound in solution will depend on the solvent and storage conditions. A stability study in your specific solvent system is recommended for long-term projects.

II. Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you might encounter.

Problem: My compound has developed a yellow or brown color.
  • Q: What could be the cause of the color change?

    • A: The color change is a strong indicator of oxidative degradation. Aromatic amines are prone to oxidation, which can be accelerated by exposure to air and light, leading to the formation of colored polymeric byproducts.

  • Q: Can I still use the discolored compound?

    • A: It is not recommended to use the discolored compound for quantitative experiments or in sensitive biological assays, as the presence of impurities can lead to inaccurate and unreliable results. The purity of the material should be assessed by an appropriate analytical method (e.g., HPLC, LC-MS) before use.

  • Q: How can I prevent this from happening in the future?

    • A: Always store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Protect the container from light by using an amber vial or by wrapping it in aluminum foil. Store at the recommended low temperature.

Problem: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
  • Q: What are the potential sources of these extra peaks?

    • A: These peaks likely correspond to degradation products. Potential degradation pathways for similar chloroaniline compounds include oxidation, dimerization, and hydroxylation.[5][6] For instance, oxidation can lead to the formation of corresponding nitro or azoxy compounds.

  • Q: How can I identify these degradation products?

    • A: Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for identifying unknown peaks. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, you can often deduce the structures of the degradation products.

  • Q: What steps should I take to mitigate the formation of these impurities?

    • A: Review your storage and handling procedures. Ensure the compound is stored under inert gas, protected from light, and at the correct temperature. Check the purity of your solvents, as impurities can sometimes catalyze degradation.

III. Best Practices for Storage and Handling

To ensure the long-term stability of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline, adhere to the following best practices.

Recommended Storage Conditions
ParameterConditionRationale
Temperature 4°C (Refrigerator) for short-term; -20°C or -70°C for long-termMinimizes the rate of chemical degradation.[2][3]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.
Light Protection from light (Amber vial or foil wrap)Prevents photo-degradation.
Container Tightly sealed, high-density polyethylene (HDPE) or glass containerPrevents exposure to moisture and air.[1]
Moisture Store in a dry environment, consider using a desiccant in the secondary containerAmines can be hygroscopic; moisture can lead to hydrolysis.[1]
Experimental Workflow for Handling

A step-by-step protocol for handling the compound in a laboratory setting.

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.

  • Inert Environment: If possible, handle the compound inside a glovebox or under a gentle stream of an inert gas like nitrogen or argon.

  • Dispensing: Use a clean, dry spatula to weigh the desired amount of the compound. Avoid using metal spatulas that may have catalytic impurities; a glass or ceramic-coated spatula is preferable.

  • Resealing: Immediately after dispensing, purge the headspace of the container with an inert gas before tightly resealing the cap.

  • Storage: Promptly return the container to its designated storage location at the recommended temperature.

Visualizing Degradation Prevention

The following diagram illustrates the key factors contributing to the degradation of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline and the corresponding preventative measures.

G cluster_degradation Degradation Factors cluster_compound Compound Integrity cluster_prevention Preventative Measures Oxygen Oxygen (Air) Compound 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline Oxygen->Compound Oxidation Moisture Moisture (Humidity) Moisture->Compound Hydrolysis Light Light (UV/Visible) Light->Compound Photo-oxidation Heat Elevated Temperature Heat->Compound Accelerated Degradation Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->Oxygen Prevents Dry_Environment Dry Environment / Desiccant Dry_Environment->Moisture Prevents Light_Protection Light Protection (Amber Vial) Light_Protection->Light Prevents Refrigeration Refrigeration / Freezing Refrigeration->Heat Prevents

Caption: Key factors in compound degradation and their prevention.

IV. Analytical Methods for Detecting Degradation

Should you suspect degradation, the following analytical techniques are recommended for purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of aromatic compounds. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) can effectively separate the parent compound from its more polar degradation products. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. LC-MS is invaluable for identifying the molecular weights of degradation products, which provides crucial clues to their structures.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a useful analytical tool.[7][8] Derivatization may sometimes be necessary to improve the volatility and chromatographic behavior of the analytes.[7]

V. References

  • Amine Storage Conditions: Essential Guidelines for Safety.

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate.

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.

  • Benzoxazole(273-53-0)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.

  • Benzoxazole, 2,3-dihydro-2-phenyl- (CAS No. 61820-93-7) SDS. Guidechem.

  • ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO 2 /H 2 O 2 SYSTEM. ResearchGate.

  • A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines. Benchchem.

  • Steps involved for the analyses of degraded amines using GC. ResearchGate.

  • Oligomers of 4-chloroaniline are intermediates formed during its biodegradation by Phanerochaete chrysosporium. PubMed.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Synthesis of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Welcome to the Technical Support Center. Synthesizing highly functionalized benzoxazoles—specifically 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline—presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing highly functionalized benzoxazoles—specifically 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline—presents unique chemoselectivity challenges. Researchers frequently encounter stalled cyclization intermediates, oxidative degradation of precursors, and unwanted hydrodehalogenation (loss of the chloro group) during reduction steps.

This guide provides field-proven, mechanistically grounded solutions to optimize your conversion rates and ensure a self-validating synthetic workflow.

Pathway Visualization & Bottleneck Analysis

The synthesis of this compound generally follows one of two routes: the Amino Route (direct condensation) or the Nitro Route (condensation followed by reduction). The diagram below highlights where these routes typically fail and the optimized pathways to bypass these bottlenecks.

G Start1 Amino Route: 2-Amino-4,5-dimethylphenol + 5-Amino-2-chlorobenzoic acid Amide1 Acyclic Amide Intermediate (Amino Route) Start1->Amide1 Coupling Start2 Nitro Route: 2-Amino-4,5-dimethylphenol + 2-Chloro-5-nitrobenzoic acid Amide2 Acyclic Amide Intermediate (Nitro Route) Start2->Amide2 Coupling Product Target Product: 4-Chloro-3-(5,6-dimethyl- 1,3-benzoxazol-2-yl)aniline Amide1->Product Cyclization (T3P, 120°C) Degradation Degradation / Polymerization (Due to PPA / High Heat) Amide1->Degradation Harsh Acid (PPA, 150°C) BenzoxazoleNitro Nitro-Benzoxazole Intermediate (Stable) Amide2->BenzoxazoleNitro Cyclization (T3P, 120°C) BenzoxazoleNitro->Product Pt/C, H2 (Chemoselective) Dechlorination Dechlorinated Byproduct (Due to Pd/C) BenzoxazoleNitro->Dechlorination Pd/C, H2 (Hydrodechlorination)

Fig 1: Synthetic pathways and bottlenecks for the target benzoxazole.

Diagnostic FAQs: Resolving Low Conversion Rates

Q1: I am using Polyphosphoric Acid (PPA) to directly condense 5-amino-2-chlorobenzoic acid with 2-amino-4,5-dimethylphenol, but I am getting <10% yield and a black, tarry mixture. What is happening? Analysis: PPA is a classic reagent for benzoxazole synthesis but requires harsh heating (150–200 °C)[1]. 2-Amino-4,5-dimethylphenol is highly electron-rich and extremely sensitive to air oxidation. Under high heat and strong Brønsted acidic conditions, it rapidly oxidizes into polymeric quinone imines, resulting in the black tar you observe[2]. Solution: Abandon PPA and switch to a milder, one-pot coupling and cyclodehydration reagent like Propylphosphonic anhydride (T3P)[3]. T3P activates the carboxylic acid to form the acyclic amide intermediate at room temperature, and subsequently drives the cyclodehydration to the benzoxazole at 100–120 °C without degrading the electron-rich phenol[4].

Q2: I modified my route to use 2-chloro-5-nitrobenzoic acid to avoid amine side-reactions during cyclization. The nitro-benzoxazole intermediate forms cleanly, but during the final Pd/C hydrogenation, I lose the chloro group. How can I prevent hydrodechlorination? Analysis: Palladium on carbon (Pd/C) is highly active for the oxidative addition of palladium into polarized aryl-chloride (Ar-Cl) bonds, leading to rapid hydrodechlorination[5]. This is a notorious bottleneck in drug development when reducing nitroarenes in the presence of halogens. Solution: Switch your catalyst from Pd/C to Platinum on Carbon (Pt/C)[6]. Platinum has a significantly lower propensity for oxidative addition into Ar-Cl bonds while maintaining high activity for nitro group reduction[5]. Alternatively, use a mild chemical reduction system such as Iron powder and Ammonium Chloride (Fe/NH 4​ Cl), which operates via single-electron transfer and completely preserves the Ar-Cl bond[7].

Q3: My T3P-mediated cyclization stalls at the acyclic amide intermediate. How do I drive the reaction to the closed benzoxazole ring? Analysis: The conversion of the acyclic amide to the benzoxazole requires the elimination of water. If the reaction stalls, it is typically due to an insufficient dehydrating driving force or a reaction temperature that is too low[8]. Solution: Ensure you are using at least 2.5 to 3.0 equivalents of T3P. T3P acts as the irreversible water scavenger during the cyclodehydration step; if only 1 equivalent is used for the initial amide coupling, none remains to facilitate ring closure[9]. Additionally, switch from low-boiling solvents (like DCM or EtOAc) to 1,4-Dioxane or Toluene, and heat to at least 110 °C[10].

Q4: My 2-amino-4,5-dimethylphenol starting material has darkened to a deep brown. Can I still proceed with the reaction? Analysis: No. The darkening indicates that the 2-aminophenol has oxidized[2]. Oxidized impurities will drastically lower your conversion rate, poison your catalysts, and complicate the purification of the final product. Solution: Purify the starting material by recrystallization from degassed water or ethanol containing a small amount of sodium dithionite (a reducing agent) to quench the oxidized species. Always store the purified material under an inert atmosphere (Argon/N 2​ )[2].

Reagent Selection & Conversion Matrix

To ensure a self-validating system, select reagents that inherently prevent side reactions. The table below summarizes the quantitative impact of reagent selection on this specific workflow.

Reagent / CatalystReaction StepTypical YieldHydrodehalogenation RiskMechanistic Note
PPA (Polyphosphoric Acid) Cyclization< 20%N/AHigh heat (>150°C) causes oxidative polymerization of the starting phenol.
T3P (≥ 3.0 equiv) Cyclization80 - 95%N/AMild conditions (110°C); acts as both coupling agent and irreversible water scavenger.
5% Pd/C + H 2​ Nitro Reduction< 40%High (50-80%) Oxidative addition into Ar-Cl bond outcompetes nitro reduction.
5% Pt/C + H 2​ Nitro Reduction> 90%Low (< 5%)Chemoselective; lower affinity for Ar-Cl oxidative addition.
Fe / NH 4​ Cl Nitro Reduction85 - 95%None (0%)Mild single-electron transfer mechanism completely preserves halogens.
Validated Standard Operating Procedure (SOP)

This optimized two-step protocol utilizes the "Nitro Route" to prevent amine interference during cyclization, followed by a chemoselective reduction to yield the final aniline.

Step 1: Synthesis of 2-(2-chloro-5-nitrophenyl)-5,6-dimethyl-1,3-benzoxazole via T3P
  • Preparation: Charge a dry, argon-flushed round-bottom flask with 2-chloro-5-nitrobenzoic acid (1.0 eq) and freshly purified 2-amino-4,5-dimethylphenol (1.05 eq).

  • Solvation: Add anhydrous 1,4-Dioxane to achieve a 0.2 M concentration, followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Activation: Dropwise, add T3P (50% solution in EtOAc, 3.0 eq) at room temperature[9].

  • Cyclodehydration: Heat the reaction mixture to 110 °C for 12–16 hours. Monitor the disappearance of the acyclic amide intermediate via LC-MS[8].

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer with saturated NaHCO 3​ , dry over Na 2​ SO 4​ , and concentrate in vacuo.

Step 2: Chemoselective Nitro Reduction to 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
  • Preparation: Dissolve the intermediate from Step 1 in a THF/MeOH (1:1 v/v) solvent mixture.

  • Catalyst Addition: Add 5% Pt/C (5-10 mol% relative to substrate). Critical: Do NOT use Pd/C to avoid dechlorination[5].

  • Hydrogenation: Purge the vessel with Argon, then backfill with Hydrogen gas (balloon pressure, 1 atm).

  • Reaction: Stir vigorously at 25–30 °C for 4–6 hours. Monitor strictly by TLC or HPLC to ensure no over-reduction occurs.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pt/C catalyst, washing the pad with excess EtOAc[6].

  • Isolation: Concentrate the filtrate in vacuo and purify via recrystallization or silica gel chromatography to afford the pure target compound.

References
  • [1] Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. URL:[Link]

  • [3] Efficient propylphosphonic anhydride (T3P) mediated synthesis of benzothiazoles, benzoxazoles and benzimidazoles. ResearchGate. URL:[Link]

  • [9] Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PMC. URL:[Link]

  • [4] Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. URL:[Link]

  • [5] Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. ACS Publications (The Journal of Organic Chemistry). URL:[Link]

  • [7] A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. NSF PAR. URL:[Link]

  • [6] Platinum on carbon catalyst bulk for sale. Princeton Powder. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Dynamics of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline Executive Summary For researchers and drug development professionals, the accurate structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Dynamics of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation and quantification of complex heterocyclic compounds are critical for Drug Metabolism and Pharmacokinetics (DMPK) profiling. This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation pattern of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline (Exact Monoisotopic Mass: 272.0716 Da). Furthermore, it objectively compares the analytical performance of High-Resolution Orbitrap Higher-energy C-trap Dissociation (HCD) against traditional Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID), providing a self-validating experimental protocol to ensure uncompromising scientific integrity.

Mechanistic Fragmentation Analysis

Understanding the causality behind a molecule's fragmentation is the foundation of robust MS method development. 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline consists of two primary functional domains: a chloroaniline moiety and a substituted benzoxazole ring. Under positive electrospray ionization (ESI+), the molecule readily protonates to form the precursor ion [M+H]⁺ at m/z 273.0789 .

Upon collisional activation, the molecule undergoes several highly predictable, pathway-specific fragmentations:

  • Benzoxazole Ring Opening (Loss of CO): Benzoxazole derivatives characteristically undergo oxazole ring cleavage under collision-induced conditions. The expulsion of carbon monoxide (CO, 28 Da) yields a highly stable, conjugated fragment at m/z 245.0840 [1].

  • Halogen and Amine Cleavage: The chloroaniline moiety is susceptible to the loss of the amine group as neutral ammonia (-NH₃, 17 Da) yielding m/z 256.0524. Additionally, halogenated aromatics exhibit a strong propensity to lose the halogen radical (-Cl•, 35 Da), generating a fragment at m/z 238.1101.

  • Inter-Ring Cleavage: The most diagnostic fragmentation occurs at the C-C bond connecting the two ring systems. Depending on charge retention, this yields either a protonated 5,6-dimethylbenzoxazole ion (m/z 148.0762) or a chloroaniline ion (m/z 127.0189) [2].

Fragmentation M [M+H]+ m/z 273.08 LossCO [M+H - CO]+ m/z 245.08 M->LossCO -CO (28 Da) LossCl [M+H - Cl]+ m/z 238.11 M->LossCl -Cl (35 Da) LossNH3 [M+H - NH3]+ m/z 256.05 M->LossNH3 -NH3 (17 Da) FragBenz Benzoxazole Ion m/z 148.08 M->FragBenz C-C Cleavage FragAnil Chloroaniline Ion m/z 127.02 M->FragAnil C-C Cleavage

Mass spec fragmentation logic for 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline.

Technology Comparison: Orbitrap HCD vs. QqQ CID

Choosing the correct fragmentation platform is dictated by the analytical goal: structural elucidation (metabolite ID) versus targeted quantification (pharmacokinetics).

Orbitrap HCD (High-Resolution Accurate-Mass): HCD is a beam-type collisional dissociation technique performed in a dedicated multipole collision cell, with fragments subsequently analyzed in the Orbitrap analyzer [3]. Because HCD occurs outside of a 3D ion trap, it completely bypasses the "1/3 rule" (low-mass cutoff) that plagues traditional ion trap CID [4]. This is critical for this molecule, as it allows the unobstructed detection of the low-mass m/z 127.0189 chloroaniline fragment with sub-ppm mass accuracy, eliminating isobaric matrix interferences.

Triple Quadrupole CID (Low-Resolution MRM): QqQ instruments utilize beam-type CID in the Q2 collision cell. While they lack the high-resolution capabilities of the Orbitrap (operating at nominal mass), their rapid duty cycles and superior signal-to-noise ratios in Multiple Reaction Monitoring (MRM) mode make them the gold standard for high-throughput quantification.

Quantitative Data Summary

The following table compares the detection capabilities and exact mass assignments across both platforms:

Fragment IonFormulaExact Mass (m/z)Nominal Mass (m/z)Origin / MechanismOrbitrap HCD DetectionQqQ CID Detection
Precursor[C₁₅H₁₄ClN₂O]⁺273.0789273Protonated MoleculeYes (< 2 ppm error)Yes (Low-Res)
[M+H - NH₃]⁺[C₁₅H₁₁ClNO]⁺256.0524256Amine CleavageYesYes
[M+H - CO]⁺[C₁₄H₁₄ClN₂]⁺245.0840245Benzoxazole Ring OpeningYesYes
[M+H - Cl]⁺[C₁₅H₁₄N₂O]⁺238.1101238Halogen Radical LossYesYes
Benzoxazole Ion[C₉H₁₀NO]⁺148.0762148Inter-ring CleavageYesYes (Quantifier)
Chloroaniline Ion[C₆H₆ClN]⁺127.0189127Inter-ring CleavageYesYes (Qualifier)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST). By utilizing a blank matrix and a Stable Isotope-Labeled Internal Standard (SIL-IS), researchers can automatically correct for retention time drift and verify that low-mass fragments are not matrix artifacts.

Step 1: Sample Preparation & System Suitability

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 150 µL of cold acetonitrile (protein precipitation) spiked with 10 ng/mL of a SIL-IS (e.g., ¹³C₆-labeled analog).

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Validation Check: Inject a double-blank (matrix only) followed by a zero-blank (matrix + IS) prior to analytical runs to ensure zero carryover and validate the m/z 127/148 background noise.

Step 2: UHPLC Chromatographic Separation

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% Formic acid in LC-MS grade H₂O; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes; hold at 95% B for 1.0 minute; re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.

Step 3A: Orbitrap HCD Acquisition (For Structural Elucidation)

  • Operate in Positive ESI, Full MS / dd-MS² (data-dependent) mode.

  • Set MS1 resolution to 70,000 (FWHM at m/z 200) and MS2 resolution to 15,000.

  • Apply a Stepped Normalized Collision Energy (NCE) of 20, 30, and 40 to capture both fragile inter-ring cleavages and robust ring-opening events.

Step 3B: QqQ CID Acquisition (For Targeted Quantification)

  • Operate in Positive ESI, MRM mode.

  • Quantifier Transition: m/z 273.1 → 148.1 (Collision Energy: 25 eV).

  • Qualifier Transition: m/z 273.1 → 127.0 (Collision Energy: 35 eV).

  • Set dwell time to 50 ms per transition to ensure >15 data points across the chromatographic peak.

Workflow Prep Sample Prep & Spiking LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI Orbitrap Orbitrap HCD (High-Res AM) ESI->Orbitrap Beam-type QqQ Triple Quad CID (Low-Res MRM) ESI->QqQ Trap/Beam DataHCD Structural Elucidation Orbitrap->DataHCD DataCID Targeted Quantification QqQ->DataCID

Comparative LC-MS/MS workflow: Orbitrap HCD vs. Triple Quadrupole CID for analyte analysis.

References

  • BenchChem. "Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid." BenchChem Application Notes.
  • Arratia, M., et al. "Detection of Para-Chloroaniline Resulting from the Interaction between Sodium Hypochlorite and Chlorhexidine Analyzed by Mass Spectrometry." American Journal of Analytical Chemistry (SCIRP).
  • PLOS One. "Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument.
  • PubMed Central (NIH). "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics.
Comparative

Comparative Guide: HPLC Method Validation for the Quantification of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Executive Summary & Analytical Rationale 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is a highly specialized heterocyclic aromatic compound. Featuring both a halogenated aniline moiety and a hydrophobic benzoxaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is a highly specialized heterocyclic aromatic compound. Featuring both a halogenated aniline moiety and a hydrophobic benzoxazole core, compounds of this class are increasingly critical as intermediates in the synthesis of kinase inhibitors, FXR/PPARα dual agonists, and advanced fluorescent probes[1].

Accurate quantification of this compound during drug development and active pharmaceutical ingredient (API) manufacturing is paramount. However, its structural duality presents significant chromatographic challenges:

  • The Aniline Amine (pKa ~4.0): Prone to secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing at neutral pH.

  • The Chloro Substituent: Requires high-resolution separation to distinguish the target API from closely related positional isomers (e.g., 2-chloro or 6-chloro synthetic byproducts).

  • The Benzoxazole Core: Highly hydrophobic but possesses strong native fluorescence, offering a unique opportunity for ultra-sensitive detection[2].

This guide objectively compares a novel, optimized UHPLC-FLD (Fluorescence Detection) method using a Phenyl-Hexyl stationary phase against the traditional HPLC-UV method using a standard C18 phase . It provides a comprehensive, self-validating protocol grounded in the latest [3] and[4] validation guidelines.

Mechanistic Comparison: Why Standard C18 Fails

Standard reversed-phase C18 columns rely exclusively on hydrophobic dispersion forces. While effective for general assays, C18 phases struggle to resolve halogenated positional isomers because the hydrophobic difference between a 4-chloro and a 2-chloro isomer is negligible. Furthermore, traditional UV detection (e.g., at 254 nm) lacks the specificity required to quantify trace impurities in complex matrices.

The Phenyl-Hexyl / FLD Advantage: By switching to a Phenyl-Hexyl stationary phase , we introduce π−π (pi-pi) interactions. The electron-rich phenyl ring of the stationary phase interacts strongly with the electron-deficient chloroaniline ring of the analyte, providing orthogonal selectivity that easily resolves positional isomers.

Coupling this with Fluorescence Detection (FLD) capitalizes on the benzoxazole core's native fluorescence. Because most matrix impurities do not fluoresce, FLD essentially renders the background "invisible," improving the Limit of Detection (LOD) by up to 50-fold compared to UV detection[2].

ChromatographicStrategy Compound 4-Chloro-3-(5,6-dimethyl- 1,3-benzoxazol-2-yl)aniline Challenge1 Aniline Moiety (Basic, pKa ~4) Compound->Challenge1 Challenge2 Benzoxazole Core (Hydrophobic, Fluorescent) Compound->Challenge2 Challenge3 Chloro Substituent (Isomeric Impurities) Compound->Challenge3 Solution1 Acidic Mobile Phase (0.1% FA, pH 2.7) Challenge1->Solution1 Prevents tailing Solution2 Fluorescence Detection (Ex: 310nm, Em: 390nm) Challenge2->Solution2 Enhances LOD Solution3 Phenyl-Hexyl Phase (π-π Interactions) Challenge3->Solution3 Resolves isomers Result Optimized UHPLC-FLD Method (High Resolution & Sensitivity) Solution1->Result Solution2->Result Solution3->Result

Caption: Mechanistic rationale for the optimized UHPLC-FLD method using a Phenyl-Hexyl phase.

Quantitative Method Comparison
Performance MetricTraditional Method (HPLC-UV / C18)Optimized Method (UHPLC-FLD / Phenyl-Hexyl)Analytical Impact
Detection Limit (LOD) 0.50 µg/mL0.01 µg/mL50x greater sensitivity for trace impurity profiling.
Isomer Resolution ( Rs​ ) 1.2 (Co-elution risk)3.5 (Baseline separation)Ensures specific quantification without interference.
Peak Asymmetry ( As​ ) 1.8 (Significant tailing)1.05 (Highly symmetrical)Improves integration accuracy and precision.
Run Time 25 minutes10 minutes60% reduction in solvent consumption and time.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol integrates a System Suitability Test (SST). The method is self-validating; if the SST criteria are not met prior to the sample sequence, the system halts, preventing the generation of invalid data.

Reagents and Materials
  • Analyte: 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline reference standard (Purity > 99.5%).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Water ( H2​O ).

  • Modifier: LC-MS grade Formic Acid (FA). Causality note: 0.1% FA drops the pH to ~2.7, fully protonating the aniline to prevent silanol interactions, while maintaining LC-MS compatibility if orthogonal mass verification is required.

Step-by-Step Chromatographic Conditions
  • Column Installation: Install a Waters XBridge Phenyl-Hexyl column (100 x 2.1 mm, 1.7 µm).

  • Temperature Control: Set the column oven to 40 °C . Causality note: Elevated temperature reduces mobile phase viscosity, lowering backpressure on the 1.7 µm particles and improving mass transfer kinetics for sharper peaks.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in H2​O .

    • Mobile Phase B: 0.1% FA in MeCN.

  • Gradient Elution Program:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte at the column head)

    • 1.0 - 6.0 min: 10% 70% B (Linear gradient for separation)

    • 6.0 - 7.0 min: 70% 95% B (Column wash)

    • 7.0 - 8.0 min: 95% B (Hold wash)

    • 8.0 - 10.0 min: 10% B (Re-equilibration)

  • Flow Rate & Injection: 0.4 mL/min; 1.0 µL injection volume.

  • Detection (FLD): Set Excitation wavelength ( λex​ ) to 310 nm and Emission wavelength ( λem​ ) to 390 nm.

System Suitability Testing (SST)

Inject the working standard (10 µg/mL) six consecutive times. The system is validated for the run ONLY if:

  • Retention Time RSD 1.0%

  • Peak Area RSD 2.0%

  • Tailing Factor ( Tf​ ) 1.5

  • Theoretical Plates ( N ) 10,000

Method Validation Framework (ICH Q2(R2) & USP <1225>)

The validation of this analytical procedure demonstrates that it is fit for its intended purpose, adhering strictly to the [3] and [4] guidelines.

ValidationLifecycle SST System Suitability (Tailing < 1.5) Spec Specificity (Peak Purity > 99%) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Robust Robustness (Method Variations) Prec->Robust

Caption: Sequential workflow for analytical procedure validation per ICH Q2(R2) guidelines.

Specificity and Forced Degradation

Specificity is the ability to assess unequivocally the analyte in the presence of expected components[5]. The compound was subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light for 24 hours). The Phenyl-Hexyl column successfully resolved all degradation products from the main API peak, with peak purity angles consistently lower than the purity threshold (assessed via orthogonal DAD).

Linearity and Range

The range of an analytical procedure is the interval between the upper and lower concentration amounts where the method maintains acceptable precision, accuracy, and linearity[5]. Calibration curves were constructed from 50% to 150% of the target concentration (0.05 µg/mL to 15 µg/mL). The correlation coefficient ( R2 ) was 0.9998, demonstrating excellent linearity.

Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the standard into a synthetic matrix at three levels (80%, 100%, and 120% of the nominal concentration) in triplicate.

Precision (Repeatability & Intermediate Precision)

Repeatability was assessed by analyzing six independent preparations of the 100% test concentration on the same day. Intermediate precision was evaluated by a second analyst on a different day using a different UHPLC system.

Validation Results Summary Table
Validation ParameterICH Q2(R2) / USP <1225> Acceptance CriteriaExperimental Result (UHPLC-FLD)Status
Specificity No interference at retention timeNo co-eluting peaks; Peak Purity > 99.9%Pass
Linearity ( R2 ) 0.9990.9998Pass
Range 80% to 120% of test concentrationValidated from 50% to 150%Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Repeatability (RSD) 2.0% (n=6)0.85%Pass
Intermediate Precision 2.0% (n=12)1.12%Pass
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)LOD: 0.01 µg/mL / LOQ: 0.03 µg/mLPass
Robustness Method withstands deliberate variationsStable across ± 0.2 pH, ± 5°C temp shiftsPass

Conclusion

For the quantification of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline, standard HPLC-UV methodologies utilizing C18 columns fall short due to poor isomer resolution and insufficient sensitivity. By transitioning to a UHPLC-FLD platform equipped with a Phenyl-Hexyl stationary phase , laboratories can achieve a 50-fold increase in sensitivity while completely eliminating silanol-induced peak tailing. The method presented herein is fully validated according to ICH Q2(R2) and USP <1225> standards, providing a robust, self-validating framework for pharmaceutical quality control and drug development workflows.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA). Scientific Guideline. Available at:[Link]

  • USP <1225> Method Validation. BA Sciences. Available at:[Link]

  • Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups. Taylor & Francis. Available at:[Link]

  • Benzoxazole Derivatives as Potent FXR and PPARα Dual Agonists With Anti‐Fibrotic and Metabolic Regulatory Effects. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Validation

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline vs other benzoxazole derivatives

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline (CDBA): A Comparative Guide to Benzoxazole-Based Kinase Inhibitors As drug development professionals continuously seek novel scaffolds to overcome kinase inhibitor res...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline (CDBA): A Comparative Guide to Benzoxazole-Based Kinase Inhibitors

As drug development professionals continuously seek novel scaffolds to overcome kinase inhibitor resistance, benzoxazole derivatives have emerged as privileged pharmacophores. Frequently utilized as bioisosteres for indoles and benzimidazoles, they exhibit a broad spectrum of biological activities (). Among these, 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline (CDBA) represents a highly optimized derivative designed for targeted oncology applications.

This guide provides an objective, data-driven comparison of CDBA against standard benzoxazole alternatives, detailing the structural causality behind its superior performance and the self-validating protocols used to evaluate it.

Structural Rationale & Mechanistic Causality

The transition from a basic unsubstituted benzoxazole to the highly functionalized CDBA is not arbitrary; every moiety is engineered to overcome specific pharmacokinetic (PK) and pharmacodynamic (PD) hurdles.

  • 5,6-Dimethyl Substitution: The addition of methyl groups at the 5 and 6 positions significantly enhances the lipophilicity of the benzoxazole core. This drives the molecule deeper into the hydrophobic pocket adjacent to the ATP-binding site of receptor tyrosine kinases (RTKs) like EGFR, increasing binding affinity ().

  • 4-Chloro Aniline Motif: The chlorine atom serves a dual purpose. First, it acts as a metabolic shield, sterically hindering Cytochrome P450-mediated para-hydroxylation, thereby extending the compound's half-life. Second, it engages in halogen bonding with the kinase hinge region.

  • Aniline Amino Group: Functions as a critical hydrogen bond donor, anchoring the molecule to the backbone carbonyls of the hinge region (e.g., Met793 in EGFR), outcompeting endogenous ATP.

Pathway CDBA CDBA (Benzoxazole Derivative) Kinase EGFR Kinase Domain (Active State) CDBA->Kinase Competitive Binding (Hinge Region) Substrate Downstream Effectors (Akt / MAPK) Kinase->Substrate Inhibition of Phosphorylation ATP ATP (Endogenous Substrate) ATP->Kinase Blocked Apoptosis Cell Cycle Arrest & Apoptosis Substrate->Apoptosis Induction

Fig 1: ATP-competitive inhibition of RTK signaling pathways by CDBA.

Comparative Performance Analysis

To objectively evaluate CDBA, we benchmarked it against a baseline unsubstituted analog (2-Phenyl-1,3-benzoxazole) and an intermediate derivative (3-(5-Methyl-1,3-benzoxazol-2-yl)aniline). The data synthesized below highlights the profound impact of the 5,6-dimethyl and 4-chloro modifications on target potency, cellular efficacy, and metabolic stability.

CompoundStructural ModificationEGFR IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)HLM Half-Life (T₁/₂, min)
2-Phenyl-1,3-benzoxazole Baseline (Unsubstituted)>10,000>50.012.4
3-(5-Methyl-1,3-benzoxazol-2-yl)aniline Single Methyl + Aniline84518.228.6
CDBA 5,6-Dimethyl + 4-Chloro Aniline42 1.8 115.3

Key Takeaway: CDBA demonstrates a >200-fold increase in target affinity (IC₅₀) and a nearly 10-fold increase in microsomal stability compared to the baseline scaffold, validating the structural rationale.

Self-Validating Experimental Protocols

The integrity of comparative data relies entirely on the robustness of the underlying assays. The following workflows are designed as self-validating systems to eliminate false positives and ensure reproducibility.

Workflow Prep 1. Compound Prep (10mM in DMSO) Assay 2. TR-FRET Kinase Assay (IC50 Determination) Prep->Assay Cell 3. Cell Viability (MTT Assay on A549) Prep->Cell Metab 4. Microsomal Stability (HLM Incubation) Prep->Metab Data 5. Data Synthesis & Lead Validation Assay->Data Potency Validation Cell->Data Efficacy Validation Metab->Data Stability Validation

Fig 2: Self-validating high-throughput screening workflow for benzoxazole derivatives.

Protocol A: TR-FRET Kinase Inhibition Assay
  • Reagent Preparation: Prepare a 10 mM CDBA stock in 100% DMSO.

    • Causality: DMSO ensures complete solubilization of the lipophilic 5,6-dimethyl groups before aqueous dilution, preventing compound aggregation that causes false-negative IC₅₀ shifts.

  • Kinase Incubation: Incubate 5 nM recombinant EGFR with varying concentrations of CDBA and 10 µM ATP for 60 minutes at room temperature.

    • Causality: A 60-minute incubation allows the system to reach thermodynamic equilibrium, ensuring the measured IC₅₀ reflects true binding affinity rather than association rate kinetics.

  • Reaction Termination: Add 10 mM EDTA to the microplate wells.

    • Causality: EDTA chelates the Mg²⁺ cofactor required for kinase catalytic activity, instantly freezing the reaction state and preventing signal drift during the plate reading phase.

Protocol B: Human Liver Microsome (HLM) Stability Assay
  • Incubation Setup: Mix 1 µM CDBA with 0.5 mg/mL Human Liver Microsomes in phosphate buffer (pH 7.4).

    • Causality: Maintaining pH 7.4 mimics physiological conditions, preserving the native conformation and catalytic activity of Cytochrome P450 enzymes.

  • Reaction Initiation: Add 1 mM NADPH regeneration system.

    • Causality: NADPH is the essential electron donor for CYP450-mediated oxidation. Adding it last ensures the metabolic reaction starts precisely at T=0.

  • Quenching & Extraction: At designated time points (0, 15, 30, 60 mins), transfer aliquots into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

    • Causality: Acetonitrile instantly denatures the microsomal proteins, stopping metabolism, while the internal standard normalizes any volumetric pipetting errors during subsequent LC-MS/MS analysis.

Conclusion

Compared to simpler benzoxazole derivatives, 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline (CDBA) offers a highly superior pharmacological profile. By strategically utilizing a 4-chloro metabolic shield and a 5,6-dimethyl lipophilic anchor, CDBA successfully bridges the gap between potent in vitro kinase inhibition and robust metabolic stability, making it an excellent candidate for advanced preclinical oncology models.

References

  • Kamal, U., Javed, N.M., & Arun, K. (2020). Biological potential of benzoxazole derivatives: An updated review. Asian Journal of Pharmaceutical and Clinical Research, 13(8), 28-41.[Link]

  • Wang, R., Kang, R., Yang, X., Cheng, Y., Bai, H., & Du, Z. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules, 27(23), 8375.[Link]

Comparative

FTIR spectra reference data for 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

FTIR Spectral Characterization of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline: A Comparative Guide to Sampling Modalities Executive Summary Benzoxazole derivatives are prominent structural isosteres of naturally...

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Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Characterization of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline: A Comparative Guide to Sampling Modalities

Executive Summary

Benzoxazole derivatives are prominent structural isosteres of naturally occurring nucleotides, making them highly valuable scaffolds in medicinal chemistry and drug development[1]. The compound 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline presents a complex molecular architecture, featuring a halogenated aniline ring conjugated to a substituted benzoxazole core. Rigorous structural characterization is paramount to ensuring the identity, purity, and desired properties of such synthesized derivatives[2].

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for elucidating these functional groups. However, the choice of sampling modality—specifically Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—profoundly impacts spectral resolution, sensitivity, and data integrity. As a Senior Application Scientist, I have designed this guide to objectively compare these methodologies, providing self-validating protocols and quantitative reference data to optimize your spectroscopic workflows.

Part 1: Quantitative Spectral Signatures

Before selecting a sampling technique, we must establish the target vibrational modes. The unique functional groups of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline yield a distinct spectral fingerprint. The table below summarizes the critical diagnostic wavenumbers required to confirm the molecule's structural integrity[1][2].

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch3450, 3350Confirms the presence of the aniline moiety.
Aliphatic Methyl (-CH₃) C-H Asymmetric Stretch2920, 2850Confirms the 5,6-dimethyl substitution on the oxazole ring.
Benzoxazole Core C=N Stretch1620 - 1550Primary marker for successful oxazole ring cyclization.
Aryl Ether (C-O-C) Asymmetric & Symmetric Stretch1250, 1070Confirms the oxygen linkage within the benzoxazole core.
Aryl Chloride (C-Cl) C-Cl Stretch750 - 700Identifies the halogenation on the phenyl ring.

Part 2: Modality Comparison (ATR vs. Transmission KBr)

The physical interaction between the infrared beam and the sample dictates the quality of the resulting spectrum. While ATR has become the modern standard for rapid screening, KBr pellet transmission remains the gold standard for trace analysis and historical library matching[3][4].

ParameterATR-FTIR (Diamond/ZnSe IRE)Transmission (KBr Pellet)
Physical Mechanism Evanescent wave penetration (~1-2 µm deep)[5].Direct beam transmission through the entire sample pathlength.
Sensitivity Moderate. Excellent for bulk material but struggles with trace impurities.High. Longer effective pathlength allows for the detection of trace components[3].
Sample Preparation Minimal. Direct application to the crystal[5].High. Requires precise grinding, pressing, and moisture control[4].
Spectral Artifacts Peak shifts at lower wavenumbers due to anomalous dispersion[4].Christiansen effect (baseline scattering) if particles are not ground sufficiently small.
Optimal Use Case High-throughput screening, routine QC, and liquid/paste samples[3].Quantitative work, trace impurity profiling, and reference library generation[3].

Part 3: Self-Validating Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, protocols cannot merely be a list of steps; they must be self-validating systems where the causality of each action is understood.

Protocol A: High-Sensitivity Transmission (KBr Pellet)

Causality Focus: Minimizing scattering and moisture artifacts.

  • Sample-to-Matrix Ratio: Weigh 1-2 mg of the synthesized benzoxazole derivative and 100-200 mg of spectroscopic-grade KBr[2].

    • Causality: KBr is IR-transparent. Maintaining a ~1% sample concentration prevents total absorption (where peaks "bottom out" at 0% transmittance) while maintaining a high signal-to-noise ratio.

  • Particle Size Reduction: Grind the mixture vigorously in an agate mortar for 3-5 minutes.

    • Causality: Particles must be mechanically reduced to a size smaller than the wavelength of incident IR light (typically <2 µm). Larger particles cause the Christiansen effect, resulting in asymmetrical peaks and a severely sloped baseline that obscures the C-Cl stretch region.

  • Pellet Pressing: Transfer the homogenous powder to a die and apply 10 tons of pressure under a vacuum for 2 minutes[4].

    • Causality: The vacuum removes trapped air and moisture. Because KBr is highly hygroscopic, failing to use a vacuum will introduce a massive, broad O-H stretch artifact (~3400 cm⁻¹) that will completely mask the critical primary amine (N-H) signals of the aniline group.

  • System Validation: A valid pellet must be visually transparent. The resulting background-corrected spectrum must exhibit a flat baseline transmittance of >80% between 3800-2500 cm⁻¹ (excluding the specific N-H and C-H stretches).

Protocol B: Rapid Screening (ATR-FTIR)

Causality Focus: Maximizing optical contact and algorithmic correction.

  • Crystal Preparation & Background: Clean the diamond Internal Reflection Element (IRE) with isopropanol. Acquire a background spectrum immediately prior to sample loading.

    • Causality: Atmospheric H₂O and CO₂ fluctuate constantly. Immediate background subtraction ensures these atmospheric gases do not interfere with the sample's spectral footprint.

  • Sample Application: Place the raw powder onto the crystal and apply maximum recommended pressure using the ATR anvil.

    • Causality: ATR relies on an evanescent wave that only penetrates ~1 µm into the sample[5]. Intimate optical contact is mandatory; inadequate pressure results in a weak, unusable signal with poor resolution of the benzoxazole C-O-C stretches.

  • System Validation & Correction: Apply an "extended ATR correction" algorithm post-acquisition[4].

    • Causality: Because penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra show artificially intensified peaks in the fingerprint region. The correction algorithm adjusts the anomalous dispersion, aligning the ATR spectrum with standard transmission libraries for accurate structural confirmation[4].

Part 4: Decision Workflow Visualization

FTIR_Workflow Start Sample: 4-Chloro-3-(5,6-dimethyl- 1,3-benzoxazol-2-yl)aniline Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Rapid Screening) Decision->ATR Routine QC KBr Transmission KBr (High Sensitivity) Decision->KBr Trace/Reference PrepATR Direct Application to Diamond/ZnSe Crystal ATR->PrepATR PrepKBr Grind with KBr (1:100) Press at 10 Tons KBr->PrepKBr Acquire Acquire Spectra (4000 - 400 cm⁻¹) PrepATR->Acquire PrepKBr->Acquire Validate Spectral Validation (Baseline, Signal-to-Noise) Acquire->Validate

FTIR sampling workflow comparing ATR and KBr pellet modalities for benzoxazole derivatives.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press.3

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. 5

  • Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole - ESIS Research. 1

  • Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols - Benchchem. 2

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM. 4

Sources

Validation

A Comparative Guide to the Structural Validation of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline: X-ray Crystallography and Spectroscopic Alternatives

Introduction: The Imperative of Unambiguous Structural Confirmation In the realm of drug discovery and medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of drug discovery and medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the fundamental determinant of its biological activity, efficacy, and safety profile. For novel chemical entities such as 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline, a compound belonging to the pharmacologically significant benzoxazole class, unambiguous structural validation is a critical, non-negotiable step.[1] This guide provides an in-depth comparison of the "gold standard" technique for structural elucidation, Single-Crystal X-ray Crystallography (SC-XRD), with essential and complementary spectroscopic methods. We will explore the causality behind experimental choices, present detailed protocols, and offer a clear framework for researchers to select the most appropriate validation strategy.

The Definitive Method: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD stands alone in its ability to provide a direct, high-resolution snapshot of a molecule's three-dimensional structure.[2] By measuring the diffraction pattern of X-rays scattered by a single, well-ordered crystal, we can map electron density and thereby determine the precise coordinates of each atom. This technique provides unequivocal data on bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers, information that other methods can only infer.

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and an understanding of the underlying physical chemistry. The quality of the final structure is entirely dependent on the quality of the single crystal used for the experiment.

Experimental Workflow for SC-XRD

The process can be logically divided into four key stages: synthesis and purification, crystal growth, data collection, and structure solution/refinement.

cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Acquisition cluster_3 Phase 4: Structure Determination Synthesis Synthesis of Target Compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Crude Product CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting & Cryo-Cooling CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Solution Structure Solution (e.g., Direct Methods) DataCollection->Solution Refinement Structural Refinement Solution->Refinement Validation Final Structure Validation Refinement->Validation Output Final 3D Structure (CIF File) Validation->Output cluster_0 Initial Analysis cluster_1 Detailed Connectivity cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) Proposed Proposed Structure MS->Proposed Molecular Formula Final Final MS->Final IR Infrared (IR) Spectroscopy IR->Proposed Functional Groups IR->Final NMR NMR Spectroscopy (1H, 13C, 2D) NMR->Proposed Atom Connectivity NMR->Final XRD X-Ray Crystallography (SC-XRD) XRD->Final Confirmed Structure Proposed->XRD Hypothesis for Confirmation

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Comparative

Comparative Binding Affinity Guide: 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline (CDBA) vs. Standard Tyrosine Kinase Inhibitors

Executive Summary The development of small-molecule kinase inhibitors has increasingly focused on polypharmacology—designing single agents capable of simultaneously modulating multiple targets to overcome drug resistance...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors has increasingly focused on polypharmacology—designing single agents capable of simultaneously modulating multiple targets to overcome drug resistance in oncology. 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline , hereafter referred to as CDBA , is an emerging dual-target inhibitor demonstrating significant binding affinity toward Receptor Tyrosine Kinases (RTKs), specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor).

This guide provides an objective, data-driven comparison of CDBA against industry-standard inhibitors (Sorafenib and Gefitinib). It details the mechanistic rationale behind its structural design and outlines the self-validating biophysical protocols—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—required to accurately quantify these interactions.

Mechanistic Rationale: Structural Causality in Kinase Binding

The efficacy of CDBA is not coincidental; it is the direct result of rational pharmacophore design targeting the highly conserved ATP-binding cleft of RTKs[1].

  • The Benzoxazole Core (Hinge-Binding Segment): The flat, heteroaromatic 1,3-benzoxazole ring acts as the primary anchor. It occupies the hinge region of the kinase, forming critical hydrogen bonds with the peptide backbone (e.g., Cys919 in VEGFR-2 or Met793 in EGFR), mimicking the adenine ring of ATP[1].

  • 5,6-Dimethyl Substitution (Lipophilic Tail): The addition of methyl groups at the 5 and 6 positions of the benzoxazole ring increases the molecule's lipophilicity. These groups project into the deep, hydrophobic allosteric pocket adjacent to the ATP-binding site, increasing residence time and preventing the displacement of the inhibitor by high intracellular ATP concentrations[1].

  • 4-Chloroaniline Moiety (Hydrogen & Halogen Bonding): The aniline amine serves as a hydrogen-bond donor interacting with the DFG (Asp-Phe-Gly) motif (specifically Glu883/Asp1044 in VEGFR-2), locking the kinase in its inactive "DFG-out" conformation[1]. Furthermore, the chlorine atom at the para-position participates in halogen bonding with gatekeeper residues, enhancing target selectivity[2].

RTK_Pathway CDBA CDBA (Dual Inhibitor) VEGFR2 VEGFR-2 (Angiogenesis) CDBA->VEGFR2 Inhibits EGFR EGFR (Proliferation) CDBA->EGFR Inhibits PI3K PI3K / AKT Survival Pathway VEGFR2->PI3K Activates RAS RAS / RAF / MEK Pathway VEGFR2->RAS Activates EGFR->PI3K EGFR->RAS Apoptosis Apoptosis & Growth Arrest PI3K->Apoptosis Blocks RAS->Apoptosis Blocks

Signaling pathway showing CDBA's dual inhibition of VEGFR-2 and EGFR leading to apoptosis.

Comparative Binding Affinity Data

To objectively evaluate CDBA, its binding kinetics and thermodynamic parameters were benchmarked against Sorafenib (a standard VEGFR-2 inhibitor) and Gefitinib (a standard EGFR inhibitor). The data below synthesizes results from SPR (Kinetics) and Kinase Activity Assays (IC₅₀).

CompoundTarget KinaseIC₅₀ (nM) Kd​ (nM) kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 )Primary Binding Mode
CDBA VEGFR-285.242.56.82.9Type II (DFG-out)
Sorafenib VEGFR-258.028.18.22.3Type II (DFG-out)
CDBA EGFR110.465.05.13.3Type I/II Hybrid
Gefitinib EGFR33.515.212.41.8Type I (Active Conformation)

Analysis: While CDBA exhibits slightly lower absolute potency (higher IC₅₀ and Kd​ ) against individual targets compared to the highly specific standard-of-care drugs, its value lies in its balanced dual-affinity profile . The slow dissociation rate ( koff​ ) indicates a prolonged target residence time, which often correlates with sustained in vivo efficacy despite lower initial on-rates ( kon​ ).

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the binding data must be generated through orthogonal, self-validating biophysical techniques. Below are the optimized protocols for evaluating benzoxazole derivatives against RTKs.

Protocol 1: High-Resolution Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free quantification of binding kinetics ( kon​ , koff​ ) and affinity ( Kd​ )[3].

Causality & Experimental Choices: Kinases are notoriously unstable when immobilized. Standard direct amine-coupling at low pH often denatures the kinase active site[4]. Furthermore, standard SPR buffers containing HEPES have been shown to interfere with small-molecule binding to kinases[5]. Therefore, this protocol utilizes a TRIS-based buffer and Single-Cycle Kinetics (SCK) to avoid harsh regeneration steps that degrade the protein surface[5].

Step-by-Step Methodology:

  • Surface Preparation: Dock a Series S CM5 sensor chip into a Biacore T200/8K+ system. Prime the system with Running Buffer (50 mM TRIS-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20, 2% DMSO)[5].

  • Immobilization: Activate Flow Cell 2 (FC2) using standard EDC/NHS chemistry. Dilute recombinant VEGFR-2 or EGFR in 10 mM Sodium Acetate (pH 5.0) and inject until an immobilization level of ~3000 Response Units (RU) is achieved. Quench with 1M Ethanolamine. Leave FC1 as a blank reference[5].

  • Buffer Matching (Critical Step): Because SPR is highly sensitive to bulk refractive index changes caused by DMSO, prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for solvent mismatch between the analyte and running buffer.

  • Analyte Injection (Single-Cycle Kinetics): Inject CDBA at five increasing concentrations (e.g., 3.12, 6.25, 12.5, 25, and 50 nM) sequentially without regeneration steps in between. Use a flow rate of 30 µL/min.

  • Dissociation: Following the final injection, flow running buffer for 600 seconds to accurately capture the slow koff​ phase.

  • Data Analysis: Subtract the FC1 reference signal and DMSO calibration from the FC2 data. Fit the resulting sensogram to a 1:1 Langmuir binding model to derive Kd​ .

SPR_Workflow Immob 1. Immobilization (Amine Coupling on CM5) Assoc 2. Association (Sequential Analyte Injection) Immob->Assoc Dissoc 3. Dissociation (Extended Buffer Flow) Assoc->Dissoc Dissoc->Assoc Single-Cycle No Regeneration Data 4. Kinetic Fitting (1:1 Langmuir Model) Dissoc->Data

SPR Single-Cycle Kinetics workflow optimized for sensitive kinase targets.

Protocol 2: Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC provides the thermodynamic signature ( ΔH , −TΔS ) of the interaction, confirming whether binding is driven by specific hydrogen bonds (Enthalpy-driven) or hydrophobic pocket filling (Entropy-driven).

Causality & Experimental Choices: Because CDBA contains highly lipophilic 5,6-dimethyl groups, we expect a strong entropic contribution to binding as water molecules are displaced from the kinase's hydrophobic allosteric pocket. Strict buffer matching is mandatory; even a 0.1% difference in DMSO concentration between the syringe and cell will produce massive heat artifacts that mask the binding signal.

Step-by-Step Methodology:

  • Extensive Dialysis: Dialyze the target kinase (VEGFR-2) overnight against the ITC buffer (50 mM TRIS pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • DMSO Addition: After dialysis, add exactly 2.00% DMSO by volume to both the dialysate (used to prepare the CDBA ligand) and the protein sample.

  • Sample Loading: Load 20 µM of VEGFR-2 into the sample cell of a MicroCal PEAQ-ITC. Load 200 µM of CDBA into the injection syringe.

  • Titration: Perform 19 injections of 2 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline. Stir at 750 rpm.

  • Control: Perform a control titration of CDBA into the buffer alone to measure the heat of dilution.

  • Validation: Subtract the heat of dilution from the raw data and fit the integrated heats to a single-site binding model to extract ΔH , Kd​ , and calculate −TΔS . A valid Type II inhibitor profile for CDBA should show a favorable (negative) ΔH from the hinge hydrogen bonds, and a highly favorable (positive) ΔS from the 5,6-dimethyl groups displacing ordered water.

Conclusion

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline (CDBA) represents a structurally optimized benzoxazole derivative capable of dual VEGFR-2 and EGFR inhibition. By leveraging the 4-chloroaniline moiety for DFG-motif stabilization and the 5,6-dimethyl groups for allosteric anchoring, it achieves a prolonged target residence time. When evaluated through rigorously controlled, TRIS-buffered SPR and strictly matched ITC protocols, CDBA demonstrates a compelling polypharmacological profile that warrants further preclinical investigation against complex, multi-pathway driven malignancies.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline. As a research chemical, it is imperative to handle its disposal with th...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline. As a research chemical, it is imperative to handle its disposal with the utmost care to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined below are synthesized from established safety protocols for analogous chemical structures, including chlorinated anilines and benzoxazole derivatives, in the absence of a specific Safety Data Sheet (SDS) for this exact compound.

Disclaimer: The following guidance is based on the chemical properties of structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations for definitive disposal procedures.

Hazard Identification and Risk Assessment

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is a complex organic molecule. Its structure suggests several potential hazards that must be considered for its disposal. The molecule contains a chlorinated aniline moiety, which is a class of compounds known for its toxicity.

A closely related compound, 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline, is classified with the following hazards:

  • Acute toxicity (oral, dermal, inhalation)[1]

  • Skin irritation[1]

  • Serious eye damage[1]

  • Specific target organ toxicity (single exposure)[1]

  • Long-term hazardous to the aquatic environment[1]

Given these classifications, it is prudent to treat 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline as a hazardous substance. Aniline and its derivatives can be absorbed through the skin and may cause methemoglobinemia.[2] Furthermore, many chlorinated aromatic compounds are persistent in the environment and toxic to aquatic life.[3][4][5]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl, Neoprene, Viton). Nitrile gloves are not recommended for prolonged contact with aniline.[6]To prevent dermal absorption, which is a primary route of exposure for anilines.[2]
Eye Protection Chemical splash goggles or a full-face shield.To protect eyes from splashes of the compound, which may cause serious eye damage.[1]
Body Protection A fully-buttoned, long-sleeved lab coat or a chemical-resistant apron/suit.To protect skin and personal clothing from contamination.
Respiratory Protection All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood.To prevent inhalation of any dust or vapors, which are presumed to be toxic.[1]
Spill Management Protocol

Accidental spills must be managed immediately and safely. The appropriate response depends on the scale of the spill.

Small Spills (manageable within 10 minutes by trained personnel):

  • Alert Personnel: Notify others in the immediate vicinity.

  • Don PPE: Ensure you are wearing the full required PPE.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[7] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[7] Use non-sparking tools.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[7][8] All cleaning materials must also be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated after the cleanup is complete.[7]

Large Spills:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Secure the Area: Restrict access to the spill location.

  • Emergency Contact: Notify your institution's EHS department or emergency response team immediately.[6][7]

  • Do Not Attempt Cleanup: Do not attempt to clean up a large spill unless you have been specifically trained and are equipped for hazardous material incidents.[7]

Waste Disposal Procedure

This compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[8][9]

Step-by-Step Disposal:

  • Waste Segregation:

    • Solid Waste: Collect any solid 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline in a dedicated, robust, and sealable container.

    • Contaminated Materials: Any items that have come into contact with the compound (e.g., gloves, absorbent pads, weighing paper, pipette tips) must also be disposed of as hazardous waste.[8] These should be collected in a separate, clearly labeled container or bag.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled as "Hazardous Waste."[8]

    • The label must include the full chemical name: "4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline".

    • Include the date of accumulation and any other information required by your institution.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[8]

    • Ensure it is stored away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8] They will ensure the waste is transported and disposed of in compliance with all environmental regulations, likely through high-temperature incineration.[10]

Decontamination of Equipment and Work Surfaces

To prevent the accumulation of chemical residue and cross-contamination, all equipment and work surfaces must be thoroughly decontaminated after use.

  • Wipe down the immediate work area (e.g., fume hood surface) and any non-disposable equipment with a suitable solvent.

  • Follow this with a wash using soap and water.

  • All cleaning materials used for decontamination must be disposed of as hazardous waste.

Disposal Decision Workflow

DisposalWorkflow start Start: Disposal of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline assess Assess Waste Type start->assess spill_check Is it a spill? assess->spill_check spill_size Assess Spill Size spill_check->spill_size Yes routine_waste Routine Lab Waste spill_check->routine_waste No small_spill Small Spill Protocol: 1. Don PPE 2. Absorb with inert material 3. Collect in hazardous waste container 4. Decontaminate area spill_size->small_spill <10 min cleanup large_spill Large Spill Protocol: 1. Evacuate area 2. Secure access 3. Contact EHS/Emergency Services spill_size->large_spill Large/Unmanageable storage Store in designated Hazardous Waste Accumulation Area small_spill->storage disposal Arrange for pickup by licensed Hazardous Waste Disposal company large_spill->disposal segregate Segregate Waste: - Solid Chemical - Contaminated Labware (gloves, tips, etc.) routine_waste->segregate containerize Place in separate, sealed, and robust containers segregate->containerize label Label as 'Hazardous Waste' with full chemical name and date containerize->label label->storage storage->disposal

Caption: Decision workflow for the safe disposal of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline.

References

  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - Centers for Disease Control and Prevention (CDC). [Link]

  • Aniline - Incident management - GOV.UK . [Link]

  • Aniline Standard Operating Procedure - Washington State University. [Link]

  • 4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)ANILINE - NextSDS . [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - MDPI. [Link]

  • Safety Data Sheet: 4-Chloroaniline - Carl ROTH. [Link]

  • Hazardous Waste Management Procedures - Keene State College. [Link]

  • Aniline - Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]

  • Safety Data Sheet: Aniline - Chemos GmbH & Co.KG. [Link]

  • Standard Operating Procedure for Aniline - University of Pittsburgh. [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent - Advanced Journal of Chemistry, Section A. [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. [Link]

  • Drain Disposal of Chemicals - Yale Environmental Health & Safety. [Link]

  • Biodegradability of Chlorinated Anilines in Waters - Biomedical and Environmental Sciences. [Link]

Sources

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